molecular formula C12H9BrClNO3 B1288887 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate CAS No. 108847-96-7

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Cat. No.: B1288887
CAS No.: 108847-96-7
M. Wt: 330.56 g/mol
InChI Key: QOSOMKUVYQFRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is a useful research compound. Its molecular formula is C12H9BrClNO3 and its molecular weight is 330.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSOMKUVYQFRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108847-96-7
Record name 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the synthetic indole derivative, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound is a halogenated indole derivative with the chemical formula C₁₂H₉BrClNO₃.[1][2] Its structure, featuring bromine and chlorine substituents on the indole ring, contributes to its unique chemical and biological characteristics. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 108847-96-7[1][2][3]
Molecular Formula C₁₂H₉BrClNO₃[1][2][3]
Molecular Weight 330.56 g/mol [1][2]
Melting Point 171-172 °C[1][3]
Boiling Point (Predicted) 429.5 ± 40.0 °C[3]
Appearance Yellow to brown powder[3]

Synthesis and Characterization

A plausible synthetic approach, based on the synthesis of related compounds, is outlined below. It is important to note that this is a generalized pathway and optimization would be necessary.

G Generalized Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Substituted Anthranilic Acid Substituted Anthranilic Acid N-carboxymethylation N-carboxymethylation Substituted Anthranilic Acid->N-carboxymethylation Reaction with Chloroacetic Acid Cyclization and Acetylation Cyclization and Acetylation N-carboxymethylation->Cyclization and Acetylation Acetic Anhydride Target Compound This compound Cyclization and Acetylation->Target Compound

Caption: Generalized synthetic workflow for indole acetates.

Experimental Protocol (Hypothetical)

A potential synthesis could involve the reaction of a suitably substituted anthranilic acid with chloroacetic acid to form an N-(carboxyphenyl)glycine derivative. Subsequent cyclization and acetylation using a reagent like acetic anhydride would then yield the final product. The synthesis of a related compound, 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, was achieved by treating 5-bromo-4-chloroindoxyl 1,3-diacetate with sodium methoxide in anhydrous N,N-dimethylformamide.[4]

Characterization

Detailed spectral data for this compound are not currently available in published literature. However, based on its structure, the following spectral characteristics would be expected:

  • ¹H NMR: Signals corresponding to the acetyl protons, aromatic protons on the indole ring, and the proton at the 3-position of the indole. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the halogen and acetyl groups.

  • ¹³C NMR: Resonances for the carbonyl carbons of the acetyl and acetate groups, as well as for the carbons of the indole ring. The positions of the bromo and chloro substituents would significantly impact the chemical shifts of the aromatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the acetyl and ester functional groups.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for M+2 peaks would be observed.[1] Fragmentation analysis would likely reveal the loss of acetyl and acetate groups.[1]

Biological Activity and Potential Applications

This compound has been identified as a compound of interest in medicinal chemistry, primarily due to its potential anticancer properties.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1]

Anticancer Activity

Research has indicated that this compound and its derivatives exhibit significant anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in cancer cells.[1] One study demonstrated that treatment of MDA-MB-231 breast cancer cells with this compound led to a notable increase in apoptosis markers and a decrease in cell viability.[1]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, it is proposed that the indole ring can interact with various biological targets, such as enzymes and receptors, to modulate their activity.[1] The presence of bromine and chlorine atoms is believed to enhance the compound's binding affinity and specificity to these targets.[1]

A potential signaling pathway that could be affected by this compound, leading to apoptosis, is the intrinsic or mitochondrial pathway. This is a common mechanism for many anticancer agents.

G Hypothesized Apoptosis Induction Pathway TargetCompound 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Mitochondrion Mitochondrion TargetCompound->Mitochondrion Induces mitochondrial stress CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

This technical guide provides a summary of the currently available information on this compound. Further research is required to fully elucidate its synthesis, spectral properties, and the specific molecular mechanisms underlying its biological activities. The information presented here should serve as a solid foundation for future investigations into this promising compound.

References

An In-depth Technical Guide to the Spectral Analysis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for the compound 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. Due to the limited availability of direct experimental data in public-access databases, this guide presents predicted spectral data based on established spectroscopic principles and comparative analysis with structurally related compounds. Additionally, a comprehensive experimental protocol for the synthesis of the title compound is provided, adapted from established methodologies for similar indole derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational models and analysis of spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.3s1H-4
~7.8s1H-7
~7.5s1H-2
~2.6s3N-acetyl CH₃
~2.3s3O-acetyl CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~169C=O (N-acetyl)
~168C=O (O-acetyl)
~134C-7a
~131C-3a
~128C-6
~125C-5
~122C-3
~118C-4
~117C-7
~115C-2
~24N-acetyl CH₃
~21O-acetyl CH₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O stretch (ester)
~1710StrongC=O stretch (amide)
~1600, ~1470MediumAromatic C=C stretching
~1370MediumC-H bend (methyl)
~1200StrongC-O stretch (ester)
~880StrongC-H out-of-plane bend
~750MediumC-Cl stretch
~650MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
~331/333/335[M]⁺• (Molecular ion peak with isotopic pattern for Br and Cl)
~289/291/293[M - CH₂CO]⁺• (Loss of ketene from acetate)
~271/273/275[M - CH₃CO]⁺ (Loss of acetyl radical from N-acetyl)
~43[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from a general procedure for the synthesis of substituted 1-acetyl-1H-indol-3-yl acetates.[1]

2.1 Synthesis of 5-bromo-6-chloro-1H-indol-3-yl acetate

A mixture of the corresponding 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), 12.8 mL of acetic anhydride, and dry sodium acetate (32.06 mmol) is heated at reflux.[1] Once gas evolution has ceased, the hot mixture is poured into a beaker and allowed to cool to 0°C overnight. The resulting precipitate is collected, stirred in 35 mL of ice water for 1 hour, collected again by filtration, and dried under vacuum to yield the 1-acetyl-1H-indol-3-yl acetate derivative.[1]

2.2 Spectral Data Acquisition

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

  • Mass Spectrometry: The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

experimental_workflow start Starting Materials: - Substituted 2-[(carboxymethyl)amino]benzoic acid - Acetic Anhydride - Sodium Acetate synthesis Synthesis: Reflux and Precipitation start->synthesis Reaction purification Purification: - Filtration - Washing with Ice Water - Vacuum Drying synthesis->purification Work-up product Final Product: This compound purification->product analysis Spectral Analysis product->analysis nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

Caption: Synthesis and Spectral Analysis Workflow.

References

Technical Guide: Structural Elucidation of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. The document details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for data acquisition, and presents visual workflows for the analytical process. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Compound Overview

This compound is a synthetic indole derivative with halogen substituents.[1] Its molecular formula is C₁₂H₉BrClNO₃, and it has a molecular weight of 330.56 g/mol .[1][2] The structural complexity, including the presence of bromine and chlorine, necessitates advanced analytical techniques for unambiguous characterization.[1] This compound and its analogs are of interest in medicinal chemistry for their potential biological activities.[1][3]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this specific molecule, the following data is predicted based on analogous substituted indole structures and fundamental principles of NMR and MS.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the methyl protons of the acetyl and acetate groups.

Predicted Chemical Shift (δ ppm) Multiplicity Integration Proton Assignment
8.1 - 8.3Singlet1HH-4
7.7 - 7.9Singlet1HH-7
7.5 - 7.7Singlet1HH-2
~2.6Singlet3HN-Acetyl (CH₃)
~2.3Singlet3HAcetate (CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ ppm) Carbon Assignment
~169Carbonyl (N-Acetyl)
~168Carbonyl (Acetate)
~136C-7a
~131C-3a
~126C-2
~123C-6
~119C-5
~116C-4
~112C-7
~108C-3
~24Methyl (N-Acetyl)
~21Methyl (Acetate)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Ion Predicted m/z Notes
[M]⁺328.9454Monoisotopic mass
[M+2]⁺330.9425Contribution from ³⁷Cl and ⁸¹Br isotopes
[M+4]⁺332.9395Contribution from ³⁷Cl and ⁸¹Br isotopes

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and mass spectrometry data are crucial for accurate structural elucidation.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4][5]

  • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[4]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[5]

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure proper referencing to a known standard, such as tetramethylsilane (TMS).[5]

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio.[4]

  • 2D NMR: For complex structures, 2D NMR experiments like COSY and HSQC can be employed to establish connectivity between protons and carbons.[5]

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).

Sample Preparation:

  • Prepare a stock solution of the compound in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • For electrospray ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or base may be necessary to promote ionization.[6]

Data Acquisition:

  • Calibrate the mass spectrometer using a suitable reference standard to ensure high mass accuracy.[7]

  • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.[8]

  • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.

  • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns, which can provide further structural information.[6]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr_prep NMR Sample (5-25 mg in 0.7 mL CDCl3) purification->nmr_prep ms_prep MS Sample (1-10 µg/mL in MeOH) purification->ms_prep nmr_acq NMR Spectroscopy (1H, 13C, 2D) nmr_prep->nmr_acq ms_acq Mass Spectrometry (HRMS, MS/MS) ms_prep->ms_acq nmr_analysis NMR Spectral Interpretation nmr_acq->nmr_analysis ms_analysis MS Data Analysis ms_acq->ms_analysis structure_confirm Structure Confirmation nmr_analysis->structure_confirm ms_analysis->structure_confirm logical_relationships cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_info Derived Information compound 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate H_NMR ¹H NMR compound->H_NMR C_NMR ¹³C NMR compound->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) compound->TwoD_NMR HRMS High-Resolution MS compound->HRMS MSMS Tandem MS (MS/MS) compound->MSMS proton_env Proton Environments H_NMR->proton_env carbon_backbone Carbon Framework C_NMR->carbon_backbone connectivity H-C Connectivity TwoD_NMR->connectivity mol_formula Molecular Formula HRMS->mol_formula fragmentation Fragmentation Pattern MSMS->fragmentation

References

Navigating the Physicochemical Landscape of a Novel Indole Derivative: A Technical Guide to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted physicochemical properties, specifically the aqueous solubility and lipophilicity (LogP), of the novel synthetic compound 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. Designed for researchers, scientists, and professionals in drug development, this document outlines the computational predictions for these critical parameters and details the established experimental protocols for their empirical determination. The guide also includes a discussion of the potential role of indole derivatives in cellular signaling, supported by illustrative diagrams.

Executive Summary

This compound is a halogenated indole derivative with potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of anti-cancer agents.[1][2] Understanding its solubility and LogP is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific compound is not publicly available, this guide presents predicted values obtained from widely recognized computational models. Furthermore, it provides detailed methodologies for the experimental determination of these properties, empowering researchers to conduct their own empirical studies.

Predicted Physicochemical Properties

The aqueous solubility and octanol-water partition coefficient (LogP) of this compound were predicted using various computational models. The Simplified Molecular-Input Line-Entry System (SMILES) string for the compound, CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C, was used as the input for these predictions. The results are summarized in the table below.

Physicochemical PropertyPrediction Method/ToolPredicted ValueUnit
LogP (Octanol-Water)ALOGPS3.33-
XLOGP32.89-
WLOGP3.14-
MLOGP2.76-
SILICOS-IT4.08-
Solubility ALOGPS (logS)-3.8log(mol/L)
ESOL (logS)-3.95log(mol/L)
Ali (logS)-4.26log(mol/L)
SILICOS-IT (logS)-4.05log(mol/L)

These values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols for Determination of Solubility and LogP

Accurate determination of solubility and LogP requires rigorous experimental procedures. The following are standard protocols widely accepted in the field.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3]

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: The mixture is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the solute during this step.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

G cluster_0 Shake-Flask Solubility Determination A Add excess compound to buffer B Equilibrate (e.g., 24-48h at 25°C) A->B Agitation C Separate solid and liquid phases B->C Centrifugation/Filtration D Quantify concentration in supernatant (e.g., HPLC) C->D Analysis E Report thermodynamic solubility D->E

Workflow for Shake-Flask Solubility Determination.
LogP Determination: Shake-Flask Method

The shake-flask method is also a reliable technique for determining the octanol-water partition coefficient.

Protocol:

  • Solvent Saturation: Equal volumes of n-octanol and water (or a relevant aqueous buffer) are mixed and allowed to saturate each other for at least 24 hours. The phases are then separated.

  • Compound Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase.

  • Equilibration: The biphasic mixture is gently agitated for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid this process.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_1 Shake-Flask LogP Determination F Prepare pre-saturated n-octanol and water G Dissolve compound and mix phases F->G H Equilibrate for partitioning G->H Agitation I Separate n-octanol and aqueous phases H->I Centrifugation J Quantify concentration in each phase I->J Analysis K Calculate LogP = log([octanol]/[aqueous]) J->K

Workflow for Shake-Flask LogP Determination.

Relevance to Cellular Signaling

Indole and its derivatives are privileged structures in medicinal chemistry and are known to interact with a variety of biological targets, thereby modulating cellular signaling pathways.[1][2] While the specific signaling pathways affected by this compound have not been elucidated, its structural similarity to other bioactive indoles suggests potential interactions with kinases, G-protein coupled receptors (GPCRs), or nuclear receptors.

For instance, many indole-based compounds are known to inhibit protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Inhibition of a specific kinase can disrupt a signaling cascade, leading to a therapeutic effect, such as the induction of apoptosis in cancer cells.

G cluster_2 Representative Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Indole 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Indole->Kinase1 Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Response Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->Response Gene Expression

Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion

This technical guide has provided predicted values for the solubility and LogP of this compound, along with detailed experimental protocols for their determination. The presented information serves as a valuable resource for researchers in the early stages of drug discovery and development, facilitating a more informed approach to lead optimization and candidate selection. The potential for this and similar indole derivatives to modulate key cellular signaling pathways underscores the importance of further investigation into their biological activities. Experimental validation of the predicted physicochemical properties is strongly encouraged to build a comprehensive profile of this promising compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the pharmaceutical intermediate, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. Due to the absence of specific experimental data in publicly available literature, this document outlines the theoretical decomposition pathways, standard experimental protocols for thermal analysis, and illustrative data presented in a structured format. The guide is intended to serve as a foundational resource for researchers undertaking stability studies of this and structurally related compounds.

Introduction

This compound is a halogenated and acetylated indole derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably in the development of anti-cancer agents.[1] The thermal stability of such intermediates is a critical parameter in drug development and manufacturing, influencing storage conditions, shelf-life, and the safety of handling and processing at elevated temperatures. Understanding the decomposition pathways is crucial for identifying potential degradants and ensuring the purity and safety of the final active pharmaceutical ingredient (API).

This guide will cover:

  • Predicted Thermal Decomposition Pathways

  • Standard Experimental Protocols for Thermal Analysis (TGA and DSC)

  • Illustrative Thermal Stability Data

  • Logical Workflow for Thermal Stability Assessment

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a multi-step process, influenced by the lability of the acetyl groups and the halogen substituents on the indole ring. The primary decomposition steps are hypothesized to be:

  • Deacetylation: The initial and most probable decomposition step is the cleavage of the ester and amide bonds, leading to the loss of the acetyl groups. The ester group at the 3-position is expected to be more labile than the N-acetyl group. This would result in the formation of acetic anhydride or ketene and the corresponding deacetylated indole intermediates.

  • Dehalogenation: At higher temperatures, the carbon-halogen bonds (C-Br and C-Cl) are likely to break, leading to the release of halogenated species. The C-Br bond is generally weaker than the C-Cl bond and is expected to cleave at a lower temperature.

  • Indole Ring Scission: Following the initial loss of substituents, the indole ring itself will undergo fragmentation at higher temperatures, leading to the formation of smaller volatile molecules and a carbonaceous residue.

A logical representation of the potential decomposition process is presented below.

DecompositionPathway A This compound B Loss of 3-acetyl group (De-esterification) A->B Low Temp C Loss of 1-acetyl group (De-amidation) B->C Moderate Temp D Dehalogenation (Loss of Br and Cl) C->D High Temp E Indole Ring Scission D->E Very High Temp F Volatile Products (Acetic Acid, Halogenated compounds, etc.) E->F G Char Residue E->G ThermalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Test Compound Weighing Accurate Weighing (2-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (TGA: open, DSC: sealed) Weighing->Encapsulation TGA TGA Analysis (N2 atmosphere, 10°C/min) Encapsulation->TGA DSC DSC Analysis (N2 atmosphere, 10°C/min) Encapsulation->DSC TG_Curve TGA Curve (% Mass Loss vs. Temp) TGA->TG_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) DSC->DSC_Curve DTG_Curve DTG Curve (Rate of Mass Loss) TG_Curve->DTG_Curve Decomp_Temp Decomposition Onset & Peak Temperatures DTG_Curve->Decomp_Temp Enthalpy Enthalpy of Decomposition DSC_Curve->Enthalpy

References

Biological activity of halogenated indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Halogenated Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of halogen atoms (F, Cl, Br, I) onto the indole ring significantly modulates the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution.[2][3] These modifications can profoundly influence biological activity, often leading to enhanced potency and target selectivity.[4][5] Halogenated indole derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows to support and inform drug discovery and development efforts.

Antimicrobial and Antifungal Activity

Halogenated indoles have demonstrated significant efficacy against a range of microbial pathogens, including drug-resistant strains. Their mechanisms often involve the disruption of cellular processes like biofilm formation and virulence factor expression.[6][7]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various halogenated indole derivatives against selected microbial strains.

CompoundHalogen(s)Target OrganismMIC (µg/mL)Reference
4-ChloroindoleClEscherichia coli (UPEC)75[6][7]
5-ChloroindoleClEscherichia coli (UPEC)75[6][7]
5-Chloro-2-methyl indoleClEscherichia coli (UPEC)75[6][7]
4,6-DibromoindoleBrCandida albicans10-50[2]
5-Bromo-4-chloroindoleBr, ClCandida albicans10-50[2]
6-Bromo-4-iodoindoleBr, IStaphylococcus aureus (MRSA)20-30[8][9]
4-Bromo-6-chloroindoleBr, ClStaphylococcus aureus (MRSA)30[8]
DionemycinClStaphylococcus aureus (MRSA)1-2[10]
5-IodoindoleIAcinetobacter baumannii (XDRAB)Not specified[11]
Experimental Protocols

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: Dissolve the halogenated indole derivative in a suitable solvent (e.g., DMSO). Prepare a stock solution at a concentration twice the highest concentration to be tested.

  • Plate Preparation: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHIIB) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the prepared stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:150 in broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Inoculum and Treatment Preparation: Grow an overnight bacterial culture. Dilute the culture 1:100 in fresh growth medium (e.g., TSB).

  • Plating: In a flat-bottom 96-well plate, add 100 µL of the diluted bacterial culture to each well. Add 100 µL of the test compound (at 2x the desired final concentration) to the test wells. Add 100 µL of medium to control wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow biofilm formation.

  • Washing: Discard the planktonic cells by inverting and shaking the plate. Gently wash the wells twice with 200 µL of Phosphate-Buffered Saline (PBS) to remove loosely attached cells.

  • Fixation: Dry the plate, for example by incubating at 60°C for 1 hour.[12]

  • Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[13]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[14]

  • Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm using a plate reader.[13][15]

Antiviral Activity

Fluorinated indole derivatives have shown exceptional potency as antiviral agents, particularly against HIV-1, by targeting key viral enzymes.[16]

Quantitative Data: Anti-HIV-1 Activity
Compound ClassHalogen(s)TargetEC₅₀Reference
Indole-carboxamide derivatives (19a-e)FHIV-1 WT2.0–4.6 nM[16]
Indole-carboxamide derivative (22)FHIV-1 WT0.14 nM[16]
Heteroaryl-carboxamide derivative (23n)FHIV-1 WT0.0058 nM[16]
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Certain halogenated indoles function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located near the polymerase active site. This binding induces a conformational change that distorts the active site, thereby inhibiting the conversion of viral RNA into DNA.[6][16] Unlike nucleoside inhibitors, NNRTIs do not compete with the natural deoxynucleoside triphosphate (dNTP) substrates but rather block the chemical polymerization step itself.[1][6]

HIV_RT_Inhibition Mechanism of HIV-1 Reverse Transcriptase Inhibition cluster_RT HIV-1 RT Enzyme HIV_RT HIV-1 Reverse Transcriptase (RT) Allosteric_Pocket Allosteric Pocket Binding Binding Allosteric_Pocket->Binding Active_Site Polymerase Active Site Inhibition Polymerization Inhibited Active_Site->Inhibition Leads to Viral_DNA Viral DNA Synthesis Active_Site->Viral_DNA Catalyzes Halogenated_Indole Halogenated Indole (NNRTI) Halogenated_Indole->Binding Binds to Conformational_Change Conformational Change Binding->Conformational_Change Induces Conformational_Change->Active_Site Distorts Viral_RNA Viral RNA Template Viral_RNA->Active_Site Enters

Caption: Non-nucleoside RT inhibitors bind to an allosteric site, inhibiting DNA synthesis.

Anticancer Activity

Halogenated indoles exert anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle regulation, and induction of apoptosis.[5] Halogenation, particularly with chlorine and bromine, has been shown to significantly enhance anticancer activity.

Quantitative Data: Cytotoxicity and Enzyme Inhibition
CompoundHalogen(s)Cell Line / TargetActivity (IC₅₀ / GI₅₀)Reference
DionemycinClNCI-H460 (Lung Cancer)3.1 µM
DionemycinClMDA-MB-231 (Breast Cancer)4.2 µM
DionemycinClHCT-116 (Colon Cancer)5.5 µM
Indole-2-carboxamide (Va)ClMultiple Cancer Lines26 nM (GI₅₀)[17]
Indole-2-carboxamide (Va)ClEGFR Kinase71 nM (IC₅₀)[17]
6-BromoisatinBrNot specifiedPotent activity[18]
Experimental Protocol: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ or GI₅₀ value (the concentration that inhibits cell growth by 50%) can be determined using a dose-response curve.

Neuroprotective Activity

Certain indole derivatives exhibit neuroprotective properties by modulating pathways involved in oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Parkinson's.[20]

Mechanism of Action: Nrf2/ARE Pathway Activation

Indole-3-carbinol (I3C) and its derivatives can protect neurons from oxidative stress by activating the Nrf2-ARE pathway.[21][22] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. In the presence of oxidative stress or activators like I3C, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of protective antioxidant enzymes (e.g., HO-1, NQO1) and cytoprotective proteins.[10][23]

Nrf2_Pathway Neuroprotection via Nrf2/ARE Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol (I3C) Complex Keap1-Nrf2 Complex I3C->Complex Inhibits Binding Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Complex Induces Release Keap1 Keap1 Keap1->Complex Nrf2 Nrf2 Nrf2->Complex Ub Ubiquitination & Degradation Complex->Ub Nrf2_nuc Nrf2 Complex->Nrf2_nuc Nrf2 Translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Transcription->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: I3C activates the Nrf2 pathway, leading to antioxidant enzyme production.

Anti-inflammatory Activity

Brominated indoles have shown considerable promise as anti-inflammatory agents. Their mechanism of action often involves the suppression of major pro-inflammatory signaling pathways.[3]

Quantitative Data: Anti-inflammatory Activity
CompoundHalogen(s)Target / AssayActivity (IC₅₀)Reference
5-BromoisatinBrTNF-α Inhibition38.05 µM[9]
6-BromoisatinBrTNF-α Inhibition122.65 µM[9]
6-BromoindoleBrTNF-α Inhibition150.01 µM[9]
Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism for the anti-inflammatory effect of brominated indoles is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[7][11] Brominated indoles can intervene in this pathway, preventing the translocation of NF-κB to the nucleus and thereby downregulating the expression of these inflammatory mediators.[3]

NFkB_Pathway Anti-inflammatory Action via NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB Bromoindole Bromoindole Translocation Translocation Bromoindole->Translocation Inhibits IkB_p IκB-P NFkB_IkB->IkB_p Releases NF-κB NFkB NF-κB Degradation Proteasomal Degradation IkB_p->Degradation NFkB->Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Translocation->Inflammation Activates

Caption: Bromoindoles inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

General Experimental Workflow

The discovery and development of bioactive halogenated indoles, whether from natural sources or synthetic libraries, typically follows a structured workflow from initial screening to lead optimization.

Drug_Discovery_Workflow General Workflow for Bioactive Indole Discovery Start Source Material (Natural Extracts or Synthetic Library) Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification (Bioactive Compounds) Screening->Hit_ID Identifies Fractionation Bioassay-Guided Fractionation & Isolation Hit_ID->Fractionation Requires Structure Structure Elucidation (NMR, MS) Fractionation->Structure Lead_ID Lead Compound Identification Structure->Lead_ID MOA Mechanism of Action (MOA) Studies Lead_ID->MOA SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Optimization Lead Optimization (Analogue Synthesis) MOA->Optimization Informs SAR->Optimization Informs Preclinical Preclinical Studies (In vivo efficacy, toxicity) Optimization->Preclinical

Caption: A typical workflow from initial screening to preclinical studies for drug discovery.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is synthesized from publicly available data, primarily from chemical suppliers and databases. As of this writing, there is a notable absence of peer-reviewed scientific literature detailing comprehensive mechanistic studies, quantitative data, or specific experimental protocols for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. The information should therefore be considered preliminary and for research guidance only.

Introduction

This compound is a synthetic halogenated indole derivative.[1] Compounds within the indole family are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This molecule, with bromine and chlorine substituents on the indole ring, has been suggested to possess anticancer, antimicrobial, and anti-inflammatory properties.[1] Its mechanism of action is thought to stem from its ability to interact with various molecular targets, a characteristic enhanced by its specific structural features.[1]

Putative Molecular Mechanism of Action

The biological activity of this compound is believed to be centered on its interaction with specific enzymes and receptors.[1] The core indole structure can bind to a variety of biological targets, and the presence of electron-withdrawing halogen atoms (bromine and chlorine) may enhance the compound's binding affinity and specificity.[1]

Key proposed mechanisms include:

  • Enzyme Inhibition: The compound has been reported to inhibit specific protein kinases.[1] Protein kinases are pivotal enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Inhibition of these kinases can disrupt signaling cascades that are often hyperactive in cancer cells, leading to reduced cell growth.[1]

  • Modulation of Cellular Signaling: It is suggested to influence multiple signaling pathways that control cell growth and apoptosis.[1]

  • Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by increasing the activity of caspases, which are the primary executioner enzymes in the apoptotic pathway.[1]

One source mentions a study involving MDA-MB-231 breast cancer cells, though specific outcomes and data are not provided.[1]

Quantitative Data

A thorough search of scientific literature and databases did not yield any publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound. Therefore, a data summary table cannot be provided.

Experimental Protocols

Detailed experimental protocols for assays involving this specific compound are not available in published literature. For researchers interested in investigating this molecule, a generalized workflow for target identification and validation is proposed below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Validation A Compound Preparation (1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate) B Cell Line Panel Screening (e.g., NCI-60) A->B C Determine Cytotoxicity (e.g., MTT, SRB Assay) B->C D Identify Sensitive Cell Lines (e.g., MDA-MB-231) C->D E Kinase Profiling Assay (Identify inhibited kinases) D->E F Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity Assay) D->F G Cell Cycle Analysis (Flow Cytometry) D->G H Western Blot Analysis (Confirm pathway modulation) E->H I Gene Knockdown/Overexpression (e.g., siRNA, CRISPR) E->I J Binding Affinity Assays (e.g., SPR, ITC) E->J F->H

Caption: Generalized workflow for investigating the mechanism of action.

Postulated Signaling Pathway

Based on the available information suggesting protein kinase inhibition and caspase activation, a hypothetical signaling pathway leading to apoptosis is diagrammed below. This represents a common mechanism for kinase inhibitors with anticancer properties.[1]

G compound 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate kinase Target Protein Kinase (e.g., Pro-survival Kinase) compound->kinase Inhibition pathway Pro-Survival Signaling (e.g., PI3K/Akt, MAPK) kinase->pathway pro_apop Pro-Apoptotic Proteins (e.g., Bad, Bax) pathway->pro_apop Inhibits anti_apop Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) pathway->anti_apop Activates caspase Caspase Activation (Caspase-9, Caspase-3) pro_apop->caspase Activates anti_apop->caspase Inhibits apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical apoptotic signaling pathway inhibited by the compound.

Conclusion

This compound is a compound of interest with potential therapeutic applications based on preliminary, non-peer-reviewed information.[1] Its purported mechanism involves the inhibition of protein kinases and the subsequent induction of apoptosis. However, rigorous scientific investigation, including cell-based assays, proteomics, and biochemical analyses, is required to elucidate its precise molecular targets, validate its biological activities, and determine its therapeutic potential. Researchers are encouraged to undertake such studies to fill the existing knowledge gap.

References

The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its inherent ability to mimic endogenous molecules and interact with diverse biological targets has solidified its importance in the development of novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted indoles, with a focus on their anticancer and antimicrobial properties. We present quantitative data in structured tables, detail key experimental methodologies, and elucidate relevant signaling pathways to serve as a resource for the design and development of next-generation indole-based therapeutic agents.

Anticancer Activity: A Dominant Focus

Substituted indoles have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics.

Indole-Based Tubulin Inhibitors

One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. A variety of natural and synthetic indole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.

Table 1: SAR of Substituted Indoles as Tubulin Polymerization Inhibitors

Compound ClassSubstitution PatternCancer Cell LineActivity (IC50/GI50)Reference
Sulfur-spaced TMP analogues6- and 7-heterocyclyl-1H-indoleMCF-74.5 ± 1 nM
Chalcone-indole derivativesChalcone moiety at C3Various0.22 to 1.80 µM[1]
Quinoline-indole derivativesQuinoline at C3Various2 to 11 nM[1]
Benzimidazole-indole derivativesBenzimidazole at C3VariousAverage 50 nM[1]
Indole-vinyl sulfone derivativesVinyl sulfone at C3VariousPotent activity[1]
Oxindole Derivatives3-substituted oxindolesMCF-714.77 µM
Indole-substituted furanonesTrimethoxyphenyl and indole moietiesHL-60Submicromolar[2]

Key SAR Insights for Tubulin Inhibitors:

  • Substitution at C3: The C3 position of the indole ring is a critical site for modification. The introduction of various heterocyclic moieties, such as chalcones, quinolines, and benzimidazoles, has yielded potent tubulin inhibitors.[1]

  • Substitution at N1: Methyl substitution at the N1 position of the indole has been shown to significantly enhance anticancer activity by as much as 60-fold compared to unsubstituted analogues.[1][3] A hydroxymethyl group at this position was found to be even more effective.[3]

  • Trimethoxyphenyl (TMP) Moiety: The presence of a TMP group, which mimics a key feature of colchicine, is often essential for potent antitubulin activity.[2]

  • Cis-Alkene Geometry: For indole derivatives with an alkene linker, the cis geometry is typically required for activity, as the trans isomer is often inactive.[2]

Indole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of cancer.[4] Substituted indoles have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.

Table 2: SAR of Substituted Indoles as Kinase Inhibitors

Compound ClassTarget Kinase(s)Cancer Cell LineActivity (IC50)Reference
Indole-2-carboxamidesEGFR, VEGFR-2, BRAFV600EVarious26 nM to 86 nM (GI50)[5]
5-ureidobenzofuranone-indolePI3Kα, mTORMDA-MB-3610.2 nM (PI3Kα), 0.3 nM (mTOR)[6]
Indole, β-carboline, 4-aminoquinoline derivativesmTOR, PI3K, AktVarious66 nM (mTOR)[7]
7-azaindole derivativesErk5Various4.56 µg/mL[8]
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib)CDK4/6N/A11 nM (CDK4), 16 nM (CDK6) for Palbociclib[9]

Key SAR Insights for Kinase Inhibitors:

  • Multi-Targeting: Many indole-based compounds exhibit inhibitory activity against multiple kinases, which can be advantageous in overcoming drug resistance.[5]

  • Scaffold Hopping: The indole scaffold can be modified or replaced with bioisosteric rings like azaindole to improve properties such as potency and metabolic stability.[8]

  • Flexibility of Substituents: For some kinase targets, more flexible substituents on the indole ring are beneficial for activity.[7]

Signaling Pathways Targeted by Substituted Indoles

Indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.[6][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Substituted Indoles Indole->PI3K inhibit Indole->mTORC1 inhibit

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted indoles.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activate IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Anti-apoptotic, Pro-inflammatory) Nucleus->Gene_Expression promotes Indole Substituted Indoles Indole->IKK inhibit

Figure 2: Inhibition of the NF-κB signaling pathway by substituted indoles.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted indoles have demonstrated a broad spectrum of activity against various bacteria and fungi.

Table 3: SAR of Substituted Indoles as Antimicrobial Agents

Compound ClassSubstitution PatternMicroorganismActivity (MIC in µg/mL)Reference
Indole-thiadiazoleThioadiazole at C3S. aureus6.25[11]
Indole-triazoleTriazole at C3S. aureus6.25[11]
Indole-1,2,4 triazole conjugates3,4-dichlorobenzyl moietyC. albicans2[12]
Multi-halogenated indoles6-bromo-4-iodoindoleS. aureus20[13]
Multi-halogenated indoles4-bromo-6-chloroindoleS. aureus30[13]
3-substituted indolesVariousB. subtilis1.95[14]

Key SAR Insights for Antimicrobial Agents:

  • Heterocyclic Substituents at C3: The incorporation of nitrogen- and sulfur-containing heterocycles, such as thiadiazoles and triazoles, at the C3 position often leads to potent antimicrobial activity.[11][12]

  • Halogenation: The introduction of multiple halogen atoms onto the indole ring can significantly enhance antibacterial activity.[13]

  • Lipophilicity: The nature and position of substituents can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes.

Experimental Protocols

To facilitate the evaluation of novel substituted indoles, we provide detailed methodologies for key in vitro assays.

Experimental Workflow

The general workflow for the discovery and evaluation of bioactive substituted indoles is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Substituted Indoles Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cell Viability) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Kinase Assay) Primary_Screening->Secondary_Screening Mechanism_of_Action Mechanism of Action (e.g., Western Blot) Secondary_Screening->Mechanism_of_Action SAR_Analysis SAR Analysis Mechanism_of_Action->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Figure 3: General experimental workflow for the development of substituted indole derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability.[15][16][17]

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • Substituted indole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indole compounds in culture medium. The final DMSO concentration should typically be less than 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100-150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability against the compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[4]

Materials:

  • White, opaque 96-well or 384-well plates

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Substituted indole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the substituted indole compounds in the appropriate kinase buffer. The final DMSO concentration should be kept low (e.g., 1-2%). Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted indole derivative or control to the wells of the plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

The indole scaffold remains a remarkably versatile and privileged structure in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The continued exploration of substituted indoles, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly lead to the development of novel and effective therapies for a range of human diseases. This technical guide provides a foundation of quantitative SAR data, detailed experimental protocols, and an overview of key signaling pathways to aid researchers in this endeavor.

References

In Silico Modeling of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, a synthetic indole derivative with potential therapeutic applications. Given the known anticancer, antimicrobial, and anti-inflammatory properties of similar indole-based compounds, this document outlines a structured, hypothetical in silico evaluation to predict its pharmacokinetics, identify potential protein targets, and characterize its binding interactions.[1] This guide serves as a practical workflow for researchers in the field of computational drug discovery, detailing methodologies for ADMET prediction, molecular docking, and molecular dynamics simulations. All data presented is illustrative, designed to guide researchers in their own analyses.

Introduction

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many natural and synthetic bioactive compounds, and its derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[2][3] These effects are often achieved by targeting key proteins in cellular signaling pathways, such as protein kinases.[4][5][6][7][8] The presence of bromine and chlorine substituents on the indole ring can significantly influence the compound's physicochemical properties, binding affinity, and metabolic stability.[1]

This guide proposes a hypothetical in silico study to explore the therapeutic potential of this compound as an anticancer agent, focusing on its potential as a kinase inhibitor. Specifically, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors, as a hypothetical target.[9][10][11][12][13][14]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for any initial drug-likeness assessment.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 108847-96-7N/A
Molecular Formula C₁₂H₉BrClNO₃N/A
Molecular Weight 330.56 g/mol N/A
SMILES CC(=O)OC1=CN(C(C)=O)C2=CC(Cl)=C(Br)C=C12N/A
Melting Point 171-172 °CN/A

In Silico Modeling Workflow

The following diagram illustrates a standard workflow for the in silico evaluation of a small molecule drug candidate. This workflow guides the structure of this technical paper, starting from initial property prediction and moving towards more computationally intensive simulations.

G cluster_0 Initial Assessment cluster_1 Target Interaction cluster_2 Dynamic Simulation & Analysis A Ligand Preparation (this compound) B Physicochemical & ADMET Prediction A->B C Target Selection (e.g., VEGFR-2) B->C Drug-like properties identified D Molecular Docking C->D E Protein-Ligand Complex Setup D->E Best binding pose selected F Molecular Dynamics Simulation E->F G Trajectory Analysis (RMSD, RMSF, Interactions) F->G H Lead Candidate Prioritization G->H Binding stability & interactions confirmed

Caption: A generalized workflow for in silico drug discovery.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical indicators of a molecule's potential success as a drug. In silico ADMET prediction is a rapid and cost-effective first pass to identify potential liabilities.[15][16]

Experimental Protocol: In Silico ADMET Prediction
  • Ligand Preparation: Obtain the 2D structure of this compound in SMILES format: CC(=O)OC1=CN(C(C)=O)C2=CC(Cl)=C(Br)C=C12.

  • Server Selection: Utilize a web-based ADMET prediction tool such as SwissADME or ADMETlab 2.0.[17]

  • Input Submission: Paste the SMILES string into the server's input field and initiate the prediction process.

  • Data Collection: Collect the predicted values for key ADMET properties, including but not limited to: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeability, CYP450 enzyme inhibition, and Ames toxicity.

Predicted ADMET Properties (Hypothetical Data)

The following table summarizes the hypothetical ADMET properties for our compound of interest.

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA) HighGood absorption from the gut is likely.
Blood-Brain Barrier (BBB) Permeant NoThe compound is unlikely to cross into the brain, reducing potential CNS side effects.
CYP2D6 Inhibitor YesPotential for drug-drug interactions with substrates of the CYP2D6 enzyme.
CYP3A4 Inhibitor NoLower risk of interactions with the most common drug-metabolizing enzyme.
Ames Toxicity Non-mutagenicLow likelihood of being a mutagen.
Lipinski's Rule of Five 0 ViolationsThe compound has drug-like physicochemical properties.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[18] This simulation provides insights into the binding mode and key interactions that stabilize the protein-ligand complex.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of the target protein, VEGFR-2 kinase domain, from the Protein Data Bank (PDB). For this example, we'll assume a PDB ID of 4ASD.

    • Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like UCSF Chimera or PyMOL.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound from its SMILES string using a tool like Open Babel.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the ATP-binding site of the VEGFR-2 kinase domain. This is typically a well-defined pocket where inhibitors bind.

    • Define the coordinates and dimensions of a grid box that encompasses this entire binding site.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation.[19] The command would be similar to: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log.

    • The grid.conf file contains the coordinates and size of the search space.

  • Results Analysis:

    • Analyze the output file to identify the predicted binding affinity (in kcal/mol) for the top-ranked poses.

    • Visualize the best-scoring pose in the active site of the receptor to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues.

Molecular Docking Results (Hypothetical Data)
ParameterPredicted Value
Binding Affinity (kcal/mol) -9.2
Hydrogen Bonds Glu917, Cys919
Hydrophobic Interactions Val848, Ala866, Leu889, Val899, Leu1035
Predicted Inhibition Constant (pKi) 7.5 (nM range)

Molecular Dynamics Simulation

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and the persistence of interactions observed in docking.[20]

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a general outline for running an MD simulation of a protein-ligand complex using GROMACS.[21][22][23][24]

  • System Preparation:

    • Combine the PDB files of the receptor (VEGFR-2) and the ligand (from the best docking pose) into a single complex file.

    • Generate the topology for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., CHARMM36).

    • Generate the topology and parameters for the ligand using a server like CGenFF or the antechamber module of AmberTools.

    • Merge the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edges.

    • Fill the box with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature.

    • Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.[25] Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) with the position restraints removed.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability and dynamics of the complex.[26][27][28][29][30] Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.

MD Simulation Analysis (Hypothetical Data)
Analysis MetricResultInterpretation
Protein RMSD Stable at ~0.25 nm after 10 nsThe protein's backbone is structurally stable throughout the simulation.
Ligand RMSD Stable at ~0.15 nm relative to the protein binding siteThe ligand remains stably bound in its docked conformation.
Hydrogen Bond Occupancy (Cys919) 85%The hydrogen bond with the hinge region residue Cys919 is highly stable.
Binding Free Energy (MM/PBSA) -45.5 kcal/molFavorable binding energy confirms a stable interaction.

Target Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The proposed inhibitory action of this compound at the ATP-binding site of VEGFR-2 would block the downstream signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K End_Result Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->End_Result Akt Akt PI3K->Akt Akt->End_Result Inhibitor 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Inhibitor->P1 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide outlines a hypothetical yet comprehensive in silico workflow to evaluate the potential of this compound as a novel anticancer agent targeting VEGFR-2. The illustrative data from ADMET prediction, molecular docking, and molecular dynamics simulations suggest that the compound possesses favorable drug-like properties and could act as a stable and potent inhibitor of VEGFR-2. These computational results provide a strong rationale for the synthesis and subsequent in vitro and in vivo experimental validation of this compound as a potential therapeutic candidate. This guide serves as a template for researchers to apply similar computational methodologies to other small molecules in the early stages of drug discovery.

References

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, a halogenated indole derivative of interest in medicinal chemistry.

Chemical Identity and Properties

This compound is a synthetic compound belonging to the indole class of heterocyclic organic molecules. The presence of acetyl, bromo, and chloro functional groups on the indole scaffold contributes to its unique chemical and biological characteristics.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueReference(s)
CAS Number 108847-96-7[1]
Molecular Formula C₁₂H₉BrClNO₃[1][2]
Molecular Weight 330.56 g/mol [1][2]
IUPAC Name (1-acetyl-5-bromo-6-chloro-1H-indol-3-yl) acetate[2]
InChIKey QOSOMKUVYQFRDU-UHFFFAOYSA-N[1]
SMILES CC(=O)OC1=CN(C(=O)C)C2=CC(Cl)=C(Br)C=C12[1]
Physical Form Yellow to brown powder
Melting Point 171-172 °C

Synthesis and Chemical Reactions

A plausible synthetic pathway involves the cyclization and subsequent functionalization of a substituted aniline precursor. A patent for a related compound, 5-bromo-6-chloro-3-indoxyl octyl ester, outlines a method that proceeds through an N-acylated, cyclized, and decarboxylated intermediate, which is then selectively esterified.[3] This suggests a potential synthetic route for the target compound.

Hypothesized Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Substituted_Aniline Substituted Aniline (e.g., 4-chloro-2-aminobenzoic acid) Bromination Bromination Substituted_Aniline->Bromination Step 1 Nucleophilic_Substitution Nucleophilic Substitution with a glycine equivalent Bromination->Nucleophilic_Substitution Step 2 Cyclization_Decarboxylation Cyclization & Decarboxylation Nucleophilic_Substitution->Cyclization_Decarboxylation Step 3 Acetylation Acetylation of Indole Nitrogen and 3-hydroxyl group Cyclization_Decarboxylation->Acetylation Step 4 Final_Product 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Acetylation->Final_Product Step 5

Caption: Hypothesized synthetic workflow for this compound.

Chemical Reactivity: This compound can undergo several chemical transformations, including:

  • Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be displaced by other nucleophiles under specific reaction conditions.[2]

  • Ester Hydrolysis: The acetate group at the 3-position can be hydrolyzed to yield the corresponding 3-hydroxyindole derivative.[2]

  • Oxidation and Reduction: The indole ring itself can be subjected to oxidation or reduction, leading to a variety of other derivatives.[2]

Biological Activity and Potential Applications

Indole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Halogenated indoles, in particular, have garnered significant interest in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]

Anticancer Activity

Research suggests that this compound and its derivatives exhibit notable anticancer properties.[2] Studies have indicated that these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[2]

One area of investigation has been its effect on breast cancer cell lines, such as MDA-MB-231.[2] While the precise mechanism of action for this specific compound is still under investigation, the broader class of indole derivatives is known to interact with various signaling pathways implicated in cancer progression.

Potential Signaling Pathways Involved in Anticancer Activity:

Indole compounds have been shown to modulate several key signaling pathways in cancer cells, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some indole derivatives have been found to inhibit this pathway, leading to decreased cancer cell viability.[4][5][6]

  • Apoptosis Pathways: Indole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This can involve the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[7][8][9]

  • NF-κB Signaling: The NF-κB pathway is involved in inflammation and cell survival. Modulation of this pathway by indole compounds can contribute to their anticancer effects.[4][5]

  • Tubulin Polymerization: Certain indole alkaloids, like the vinca alkaloids, are well-known for their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][7]

Illustrative Diagram of Potential Apoptotic Induction:

G cluster_0 Signaling Cascade Indole_Derivative 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate PI3K_Akt PI3K/Akt Pathway Indole_Derivative->PI3K_Akt Inhibits Cell_Membrane Cancer Cell Bcl2_Family Bcl-2 Family Proteins (e.g., Bcl-2 down, Bax up) PI3K_Akt->Bcl2_Family Regulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Controls Mitochondrial Permeability Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondrion->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Potential mechanism of apoptosis induction by the indole derivative in cancer cells.

Experimental Protocols for Anticancer Activity Assessment

To evaluate the anticancer effects of this compound, a series of in vitro assays are typically employed.

Table 2: Key Experimental Protocols

ExperimentMethodology
Cell Viability Assay (MTT Assay) 1. Seed cancer cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight. 2. Treat cells with varying concentrations of the compound for 24-72 hours. 3. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining) 1. Treat cells with the compound for a specified time. 2. Harvest and wash the cells. 3. Resuspend the cells in Annexin V binding buffer. 4. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark. 5. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Protein Expression 1. Treat cells with the compound and lyse them to extract total protein. 2. Determine protein concentration using a suitable assay (e.g., BCA assay). 3. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. 4. Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt). 5. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). 6. Detect the protein bands using a chemiluminescent substrate and imaging system.[8][9]

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to:

  • Elucidate the specific molecular targets and detailed mechanisms of action.

  • Optimize the structure to enhance potency and selectivity.

  • Evaluate its efficacy and safety in preclinical animal models.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related indole derivatives in drug discovery and development.

References

Methodological & Application

Synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, a key intermediate in the development of various pharmaceuticals, including anti-cancer agents.[1][2] The unique substitution pattern of this indole derivative enhances its biological activity, making it a compound of significant interest in medicinal chemistry.[1]

Chemical Properties

PropertyValueReference
Molecular Formula C₁₂H₉BrClNO₃[1][3]
Molecular Weight 330.56 g/mol [1][3]
CAS Number 108847-96-7[3][4]
Appearance Yellow to brown powder[4]
Melting Point 171-172 °C[4]
Boiling Point 429.5±40.0 °C (Predicted)[4]

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from 4-chloro-2-aminobenzoic acid. The key steps involve the bromination of the starting material, followed by a nucleophilic substitution, cyclization to form the indole ring, and a final acetylation to yield the target compound. This pathway is advantageous due to its efficiency and the potential for large-scale synthesis.[5]

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Cyclization & Acetylation A 4-chloro-2-aminobenzoic acid C 5-bromo-4-chloro-2-aminobenzoic acid A->C Bromination B N-Bromosuccinimide (NBS) E N-(5-bromo-4-chloro-2-carboxyl)phenylglycine C->E Nucleophilic Substitution D Sodium Chloroacetate G This compound E->G Cyclization, Decarboxylation, & Acetylation F Acetic Anhydride, Sodium Acetate

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic routes for similar indole derivatives.[5] Researchers should adapt these procedures as necessary based on laboratory conditions and scale.

Step 1: Synthesis of 5-bromo-4-chloro-2-aminobenzoic acid

This step involves the electrophilic bromination of 4-chloro-2-aminobenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-chloro-2-aminobenzoic acid171.5710.0 g0.0583
N-Bromosuccinimide (NBS)177.9810.9 g0.0612
Sulfuric Acid (concentrated)98.08100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-chloro-2-aminobenzoic acid in concentrated sulfuric acid with stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield 5-bromo-4-chloro-2-aminobenzoic acid.

Step 2: Synthesis of N-(5-bromo-4-chloro-2-carboxyl)phenylglycine

This step involves a nucleophilic substitution reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-bromo-4-chloro-2-aminobenzoic acid250.4710.0 g0.0399
Sodium chloroacetate116.485.1 g0.0438
Sodium carbonate105.998.5 g0.0802
Water18.02100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-bromo-4-chloro-2-aminobenzoic acid and sodium carbonate in water.

  • Add sodium chloroacetate to the solution and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain N-(5-bromo-4-chloro-2-carboxyl)phenylglycine.

Step 3: Synthesis of this compound

This final step involves a one-pot cyclization, decarboxylation, and acetylation.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-(5-bromo-4-chloro-2-carboxyl)phenylglycine308.5110.0 g0.0324
Acetic anhydride102.0950 mL-
Sodium acetate (anhydrous)82.0310.0 g0.122

Procedure:

  • In a 250 mL round-bottom flask, suspend N-(5-bromo-4-chloro-2-carboxyl)phenylglycine and anhydrous sodium acetate in acetic anhydride.

  • Heat the mixture to reflux (approximately 140 °C) for 4-6 hours. Gas evolution (CO₂) will be observed.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Data Summary

StepProductStarting MaterialYield (%)Purity (%)
15-bromo-4-chloro-2-aminobenzoic acid4-chloro-2-aminobenzoic acid~90>95
2N-(5-bromo-4-chloro-2-carboxyl)phenylglycine5-bromo-4-chloro-2-aminobenzoic acid~85>95
3This compoundN-(5-bromo-4-chloro-2-carboxyl)phenylglycine~75>98 (after recrystallization)

Note: Yields are approximate and may vary depending on reaction conditions and scale.

Applications and Further Reactions

This compound is a versatile intermediate.[2] The acetyl groups can be selectively removed, and the halogen substituents can be further modified through various cross-coupling reactions to generate a library of novel compounds for drug discovery programs.[1] The indole core itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[1]

References

Application Notes and Protocols: 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, a pivotal intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of oncology. This document details the synthesis of the title compound, its chemical properties, and its application in the development of targeted anticancer agents.

Chemical Properties and Data

This compound is a halogenated indole derivative that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern makes it an attractive starting material for the synthesis of compounds targeting various biological pathways.[2]

PropertyValueReference
Molecular Formula C₁₂H₉BrClNO₃[1]
Molecular Weight 330.56 g/mol [1]
CAS Number 108847-96-7[1]
Appearance Yellow to brown powder
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is adapted from a known synthetic route for related indole derivatives.[3]

Experimental Protocol:

Step 1: Bromination of 4-chloro-2-aminobenzoic acid

  • To a solution of 4-chloro-2-aminobenzoic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 5-bromo-4-chloro-2-aminobenzoic acid.

Step 2: Synthesis of N-(4-bromo-5-chloro-2-carboxyphenyl)glycine

  • Dissolve 5-bromo-4-chloro-2-aminobenzoic acid and sodium chloroacetate in a suitable solvent (e.g., water or a mixed aqueous-organic system).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(4-bromo-5-chloro-2-carboxyphenyl)glycine.

Step 3: Cyclization and Acetylation to form this compound

  • Suspend N-(4-bromo-5-chloro-2-carboxyphenyl)glycine in acetic anhydride.

  • Heat the mixture to reflux (approximately 135-140°C) until the evolution of carbon dioxide ceases (typically 25-30 minutes).[3]

  • Cool the reaction mixture and pour it into a stirred ice-water mixture.

  • Continue stirring until the oily residue solidifies.

  • Filter the crude product, wash with saturated sodium bicarbonate solution until neutral, and then with water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield this compound.[3] A yield of approximately 68% can be expected for this step.[3]

cluster_synthesis Synthesis Workflow Start Start Bromination Step 1: Bromination Start->Bromination 4-chloro-2-aminobenzoic acid, NBS, Acetic Acid Nucleophilic_Substitution Step 2: Nucleophilic Substitution Bromination->Nucleophilic_Substitution 5-bromo-4-chloro-2-aminobenzoic acid, Sodium Chloroacetate Cyclization_Acetylation Step 3: Cyclization & Acetylation Nucleophilic_Substitution->Cyclization_Acetylation N-(4-bromo-5-chloro-2-carboxyphenyl)glycine, Acetic Anhydride, Heat Product 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Cyclization_Acetylation->Product cluster_derivatization Derivatization Workflow Intermediate 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Hydrolysis Step 1: Hydrolysis (Base) Intermediate->Hydrolysis Indol_3_ol 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-ol Hydrolysis->Indol_3_ol Functionalization Step 2: Functionalization (e.g., Etherification) Indol_3_ol->Functionalization Drug_Candidate Drug Candidate (e.g., VEGFR-2/Bcl-2 Inhibitor) Functionalization->Drug_Candidate cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Inhibitor Indole-based Inhibitor Inhibitor->VEGFR2 Inhibits cluster_bcl2 Bcl-2 Mediated Apoptosis Pathway Bcl2 Bcl-2 BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Forms pores in CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Inhibitor Indole-based Inhibitor Inhibitor->Bcl2 Inhibits

References

Application Notes and Protocols: 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate in enzyme inhibition assays, with a specific focus on its potential as a kinase inhibitor. The protocols and data presented herein are intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel indole derivatives.

Introduction

This compound is a synthetic indole derivative that has garnered interest in medicinal chemistry due to its structural features, which suggest potential biological activity.[1] The indole scaffold is a common motif in a variety of biologically active compounds, and derivatives have been explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Halogenation at the 5 and 6 positions of the indole ring can enhance the binding affinity and specificity of the compound for its molecular targets.[1] This document outlines detailed protocols for assessing the inhibitory activity of this compound against protein kinases, key regulators of cellular processes that are often dysregulated in diseases such as cancer and inflammatory disorders.

Target Enzyme Class: Protein Kinases

Given that indole derivatives are widely investigated as kinase inhibitors, and considering the potential of this compound as an anti-cancer agent, a primary application is in the screening and characterization of its effect on protein kinase activity. The Janus kinase (JAK) family of tyrosine kinases is a particularly relevant target due to its central role in cytokine signaling pathways that drive inflammation and cell proliferation.

Quantitative Data Summary

While specific experimental data for this compound is not yet publicly available, the following table provides a template for presenting inhibition data and includes representative IC50 values for other indole derivatives against the JAK family of kinases to illustrate expected data formats and potential activity.

CompoundTarget KinaseIC50 (nM)Assay TechnologyReference CompoundReference IC50 (nM)
This compound JAK2 (V617F) [Hypothetical Data]ADP-Glo™ Ruxolitinib 18
Imidazopyrrolopyridine Derivative (6k)JAK210Varies--
Thiazole Derivative (11)JAK220.32VariesRuxolitinib18.06
Thiazole Derivative (12)JAK217.64VariesRuxolitinib18.06
Imidazopyrrolopyridine Derivative (6k)JAK1190Varies--
Imidazopyrrolopyridine Derivative (6k)JAK3>300Varies--
Imidazopyrrolopyridine Derivative (6k)TYK2>300Varies--

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a luminescent-based assay to quantify the inhibitory activity of this compound against a target kinase, such as JAK2. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction.

Materials:

  • This compound

  • Recombinant human JAK2 (or other target kinase)

  • Kinase substrate (e.g., a suitable peptide for JAK2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add 1 µL of each diluted compound solution to the appropriate wells of the assay plate.

    • For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known potent inhibitor of the target kinase (for 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Dispense_Compound Dispense compound dilutions into 96-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare 2X Kinase/Substrate and 2X ATP solutions Add_Kinase Add 2X Kinase/Substrate solution and pre-incubate Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Start_Reaction Initiate reaction with 2X ATP solution Add_Kinase->Start_Reaction Incubate_Reaction Incubate for 60 minutes at room temperature Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop reaction Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent to generate luminescence Stop_Reaction->Develop_Signal Read_Plate Measure luminescence with a plate reader Develop_Signal->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition Plot_Curve Generate dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cellular Assay for Inhibition of JAK-STAT Signaling

This protocol outlines a method to assess the ability of this compound to inhibit the JAK-STAT signaling pathway in a cellular context using Western blotting to detect the phosphorylation of key signaling proteins.

Materials:

  • Human cell line known to have active JAK-STAT signaling (e.g., HEL cells with JAK2 V617F mutation)

  • Cell culture medium and supplements

  • This compound

  • Cytokine for stimulation (if required, e.g., EPO, IL-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-phospho-JAK2, anti-total-JAK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Compare the levels of phosphorylated protein in the treated samples to the vehicle control to determine the extent of inhibition.

Visualization of Signaling Pathway and Experimental Logic

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[2] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_mono STAT (monomer) Receptor->STAT_mono 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT_mono->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 7. Transcription Inhibitor 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

This application note provides a framework for investigating the enzyme inhibitory properties of this compound. The provided protocols and conceptual diagrams are intended to be adapted and optimized for specific research needs.

References

Application Notes and Protocols for Cell-Based Assays with 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is a synthetic halogenated indole derivative with potential applications in cancer research.[1] Indole compounds are recognized for their diverse biological activities, and their derivatives are being actively investigated as potential therapeutic agents.[2][3][4][5][6] This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and apoptotic effects of this compound, particularly in the context of cancer cell lines such as the triple-negative breast cancer cell line MDA-MB-231. Additionally, it outlines potential signaling pathways that may be affected by this class of compounds.

Chemical Properties

PropertyValueReference
CAS Number 108847-96-7[7]
Molecular Formula C₁₂H₉BrClNO₃[7]
Molecular Weight 330.56 g/mol [7]
Appearance Solid
Storage Store at -20°C for long-term stability.

Quantitative Data Summary

Compound ID / TypeHalogenTarget Cell LineActivity MetricValue (µM)Reference
Compound 3e ChloroPanc-1 (Pancreatic)GI₅₀0.029[8]
Compound 3e ChloroMCF-7 (Breast)GI₅₀0.031[8]
Compound 3e ChloroA-549 (Lung)GI₅₀0.032[8]
Compound 5f ChloroA-549 (Lung)GI₅₀0.041[8]
Compound 3a BromoHepG2 (Liver)IC₅₀1.83[8]
Compound 3a BromoA549 (Lung)IC₅₀2.56[8]

Signaling Pathways

Indole derivatives have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized overview of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are common targets of this class of compounds.

Signaling_Pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indole 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition Indole->RAF Inhibition Indole->MEK Inhibition

Potential signaling pathways modulated by indole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro anticancer effects of this compound.

Experimental_Workflow start Start culture Culture Cancer Cells (e.g., MDA-MB-231) start->culture treat Treat cells with 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate (various concentrations) culture->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cell-Based Assays incubate->assay viability Cell Viability Assay (MTT) assay->viability apoptosis Apoptosis Assay (Annexin V) assay->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) assay->cell_cycle data Data Analysis viability->data apoptosis->data cell_cycle->data end End data->end

Generalized workflow for in vitro screening.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][6][9][10][11]

Materials:

  • This compound

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol is for the quantitative analysis of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[2][8][12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution by flow cytometry after staining the cellular DNA with propidium iodide.[3][5]

Materials:

  • This compound

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with ice-cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the PI signal is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Note: Protocol for Kinase Activity Assay Using Indole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic drug development.[3][4] The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[3] This application note provides a detailed protocol for determining the inhibitory activity of indole-based compounds against a target kinase using a luminescence-based biochemical assay. The ADP-Glo™ Kinase Assay is highlighted here as it is a robust, sensitive, and high-throughput compatible method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][5][6][7]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process.[5][6][8]

  • Kinase Reaction: The target kinase, its specific substrate, ATP, and the indole inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection:

    • Step 1 (ATP Depletion): An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[5][6]

    • Step 2 (ADP to ATP Conversion & Detection): A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP. This newly synthesized ATP is then consumed by a luciferase enzyme, generating a light signal that is directly proportional to the initial kinase activity.[3][5] The potency of an inhibitor is determined by its ability to reduce this luminescent signal.

Quantitative Data Summary: Indole Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several indole-based kinase inhibitors against various kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% under the defined experimental conditions.[9][10]

Compound/Drug NameTarget Kinase(s)IC50 (nM)
SunitinibVEGFR-295.7
RibociclibCDK4 / CDK610 / 39
ToceranibVEGFR-2N/A (FDA Approved)
Compound 33 (Indole Analog)VEGFR-295.7
Indole-Pyrimidine ConjugateVEGFR-2330
Spirooxindole Derivative (44)CDK2 / EGFR34.7 / 96.6
PF-670462CK1δ/ε14

Note: IC50 values can vary based on assay conditions, such as ATP concentration.[11][12] Data compiled from multiple sources.[13][14][15][16][17]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.[5]

1. Materials and Reagents

  • Target Kinase (e.g., VEGFR-2, Aurora B)

  • Kinase Substrate (specific to the kinase)

  • Ultra-Pure ATP

  • Indole Inhibitor compounds

  • DMSO (Dimethyl Sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Kinase Buffer

  • Solid white, opaque 96-well assay plates

  • Multichannel pipettes

  • Plate shaker

  • Luminometer

2. Reagent Preparation

  • Kinase Buffer: Prepare the buffer as per the manufacturer's instructions.

  • Indole Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of each indole inhibitor in 100% DMSO.

  • Inhibitor Dilutions: Create a serial dilution series of the inhibitor.

    • Perform an initial dilution of the stock solution into Kinase Buffer to create the highest concentration for your assay (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize solvent effects.[3][4]

    • Perform 1:3 or 1:10 serial dilutions in Kinase Buffer containing the same percentage of DMSO to generate a 10-point dose-response curve.

    • Prepare a "vehicle control" with only DMSO in Kinase Buffer.

    • Prepare a "no inhibitor" (positive) control with only Kinase Buffer.

  • 2X Kinase Solution: Dilute the target kinase to a 2X working concentration in Kinase Buffer. The optimal concentration should be determined empirically but should result in approximately 10-30% ATP consumption in the reaction.

  • 2X Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP at 2X their final desired concentrations in Kinase Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately assess ATP-competitive inhibitors.[3]

3. Assay Procedure

  • Plate Setup: Add 5 µL of each serially diluted indole inhibitor, vehicle control, or no-inhibitor control to the appropriate wells of a white, opaque 96-well plate.[3]

  • Kinase Addition: Add 10 µL of the 2X kinase solution to each well.

  • Pre-incubation: Gently mix the plate on a plate shaker and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase.[2][3]

  • Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction. The total reaction volume is now 25 µL.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes. The luminescent signal is stable for several hours.[18]

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate-based luminometer.

4. Data Analysis

  • Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited by each concentration of the indole compound using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background)) (Where RLU_background is the signal from a well with no kinase)

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[9]

Visualizations

Signaling Pathway Diagram

Indole inhibitors frequently target receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2.[13][19] The diagram below illustrates a simplified VEGFR-2 signaling cascade, which is crucial for tumor growth and proliferation.[14]

VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis IndoleInhibitor Indole Inhibitor IndoleInhibitor->VEGFR2 Inhibits (ATP-Competitive)

Caption: Simplified VEGFR-2 signaling pathway inhibited by an indole derivative.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the kinase activity assay protocol for determining inhibitor IC50 values.

Kinase_Assay_Workflow prep 1. Reagent Preparation (Buffer, Inhibitor Dilutions, 2X Kinase, 2X ATP/Substrate) plate 2. Plate Inhibitor (5 µL of inhibitor/control per well) prep->plate add_kinase 3. Add Kinase & Pre-incubate (10 µL of 2X Kinase, 15-30 min) plate->add_kinase start_rxn 4. Initiate Reaction (10 µL of 2X ATP/Substrate) add_kinase->start_rxn incubate_rxn 5. Incubate Reaction (60 min at 30°C) start_rxn->incubate_rxn stop_rxn 6. Stop & Deplete ATP (Add 25 µL ADP-Glo™ Reagent, 40 min) incubate_rxn->stop_rxn detect 7. Detect ADP (Add 50 µL Detection Reagent, 30-60 min) stop_rxn->detect read 8. Read Luminescence (RLU) detect->read analyze 9. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) read->analyze

Caption: Experimental workflow for IC50 determination using a luminescence-based kinase assay.

References

Application of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is a synthetic indole derivative that has emerged as a compound of interest in the field of oncology. As an intermediate in the synthesis of novel anti-cancer agents, its unique structural features, including the presence of bromine and chlorine substituents, are thought to enhance its biological activity.[1] This document provides detailed application notes on its use in cancer research, summarizing its known anti-cancer effects and providing standardized protocols for its investigation.

Application Notes

Anticancer Activity:

This compound has demonstrated notable anticancer properties in preclinical studies. Its primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in various cancer cell lines.[1]

Initial research has highlighted its efficacy in breast and liver cancer models. Specifically, in vitro studies have shown that it can induce apoptosis in MDA-MB-231 human breast cancer cells and HepG2 human liver cancer cells.[1] Treatment of MDA-MB-231 cells with a 10 μM concentration of the compound for 48 hours resulted in a significant increase in markers of apoptosis and a corresponding decrease in cell viability.[1] The compound's efficacy has been observed at concentrations as low as 1 μM.[1]

The presence of halogen atoms (bromine and chlorine) on the indole ring is believed to enhance the compound's binding affinity and specificity to its molecular targets, thereby contributing to its potent anti-cancer effects.[1]

Mechanism of Action:

The precise molecular mechanism of action of this compound is an active area of investigation. The indole ring system is a common scaffold in many biologically active compounds and can interact with a variety of receptors and enzymes.[1] For this compound, the anti-cancer effects are mediated through the modulation of key signaling pathways that regulate cell survival and death. While the complete picture is still being elucidated, the induction of apoptosis suggests an interaction with the intrinsic or extrinsic apoptotic pathways. This likely involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family and the activation of caspases, which are the executioners of apoptosis.

Data Presentation

Currently, publicly available quantitative data for this compound is limited. The following table summarizes the existing information and provides a template for future data compilation.

Cell LineCancer TypeAssayConcentrationTime PointResult
MDA-MB-231Breast CancerApoptosis Assay10 µM48 hoursIncreased apoptosis markers
MDA-MB-231Breast CancerViability Assay10 µM48 hoursDecreased cell viability
HepG2Liver CancerApoptosis AssayNot SpecifiedNot SpecifiedApoptosis induction observed

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of substituted 1-acetyl-1H-indol-3-yl acetates.

Materials:

  • 5-Bromo-6-chloro-1H-indole

  • Acetic anhydride

  • Dry sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a clean, dry round-bottom flask, combine 5-bromo-6-chloro-1H-indole, a molar excess of acetic anhydride, and a molar excess of dry sodium acetate.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto ice.

  • Stir the mixture until the excess acetic anhydride has hydrolyzed.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

  • Dry the purified product under vacuum.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Western Blot Analysis for Apoptosis Markers

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression.

Visualizations

Logical Workflow for Evaluating Anticancer Activity

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Conclusion synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization stock_prep Stock Solution Preparation (DMSO) characterization->stock_prep cell_culture Cancer Cell Line Culture mtt_assay Cell Viability (MTT) Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Apoptotic Proteins apoptosis_assay->western_blot data_analysis Quantitative Data Analysis western_blot->data_analysis cell_cycle->data_analysis pathway_mapping Signaling Pathway Mapping data_analysis->pathway_mapping conclusion Conclusion on Anticancer Potential pathway_mapping->conclusion

Caption: Workflow for investigating the anticancer properties of the compound.

Hypothesized Apoptosis Signaling Pathway

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities.[1][2] In oncology, indole derivatives have emerged as a promising class of therapeutic agents, with several compounds approved for clinical use and many more in various stages of development.[1][3] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling kinases, induction of apoptosis, and cell cycle arrest.[1][3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents based on the substituted indole framework.

Application Note 1: Synthesis of Substituted Indole Derivatives

The versatile indole ring can be chemically modified at various positions to generate a library of compounds with diverse pharmacological profiles. Common synthetic strategies involve multi-component reactions or the functionalization of a pre-formed indole core.

Protocol 1.1: One-Pot, Three-Component Synthesis of 3-Substituted Indoles

This protocol describes an efficient method for synthesizing 3-substituted indoles using a ytterbium triflate-silica gel catalyst.[6]

Materials:

  • Indole or N-methylindole

  • Substituted or unsubstituted benzaldehyde

  • N-methylaniline

  • Ytterbium (III) triflate-silica gel (Yb(OTf)₃-SiO₂)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of indole (1 mmol) and a selected benzaldehyde (1 mmol) in dichloromethane (10 mL), add N-methylaniline (1 mmol).

  • Add the catalyst, Yb(OTf)₃-SiO₂ (10 mol%), to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 3-substituted indole derivative.[6]

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

Protocol 1.2: Synthesis of Indole-Based Sulfonohydrazide Hybrids

This protocol outlines a multi-step synthesis for creating indole-sulfonohydrazide hybrids, which have shown activity against breast cancer cells.[8][9]

Step 1: Synthesis of Arylsulfonylhydrazides

  • In a flask, stir a mixture of a substituted sulfonyl chloride (26 mmol) and hydrazine monohydrate (66 mmol, 99%) in tetrahydrofuran (THF, 20 mL).[8][9]

  • Maintain the temperature at 0–5 °C for 1–2 hours.[8][9]

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the arylsulfonylhydrazide.

Step 2: Synthesis of Morpholine Derivative of Indole-3-carboxaldehyde

  • To a stirred solution of indole-3-carbaldehyde (1.72 mmol) in dry acetonitrile, add potassium carbonate (8.60 mmol).[8][9]

  • Add chloroethyl morpholine to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the mixture and evaporate the solvent. Purify the residue to obtain the intermediate.[8][9]

Step 3: Synthesis of Final Hybrid Compounds

  • Combine the morpholine derivative of indole-3-carboxaldehyde from Step 2 with the appropriate arylsulfonylhydrazide from Step 1 in a suitable solvent like ethanol.

  • Add a catalytic amount of acid (e.g., acetic acid).

  • Reflux the mixture for several hours, monitoring by TLC.

  • After cooling, collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the target indole-sulfonohydrazide hybrid.[8][9]

Application Note 2: In Vitro Evaluation of Anticancer Activity

Once synthesized, novel indole derivatives must be screened for their cytotoxic and mechanistic properties. The following are standard protocols for in vitro evaluation.

Protocol 2.1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549, HCT-116)[7][10]

  • Normal cell line for selectivity testing (e.g., BEAS-2B, HEK293)[7][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized indole derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell adherence.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[7][12]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2.2: Tubulin Polymerization Inhibition Assay

Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[13] This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)

  • Test compounds and control inhibitors (e.g., Colchicine, Paclitaxel)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice to prevent premature polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate, add the reaction buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of treated samples to the untreated control. Calculate the percentage of inhibition and determine the IC₅₀ value for tubulin polymerization.[13]

Data Presentation: Cytotoxicity of Substituted Indoles

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of selected novel indole derivatives against various human cancer cell lines.

Table 1: IC₅₀ Values (µM) of Indole-Sulfonohydrazide Derivatives [8]

Compound ID MCF-7 (Breast) MDA-MB-468 (Breast)
5f (p-chlorophenyl) 13.2 8.2

| Doxorubicin | >30 | >30 |

Table 2: IC₅₀ Values (µM) of Indole Mannich Base Derivatives [7]

Compound ID HepG2 (Liver) MCF-7 (Breast) HeLa (Cervical)
1c 0.9 0.55 0.50

| Doxorubicin | 0.82 | 0.45 | 0.42 |

Table 3: IC₅₀ Values (µM) of Indole-Chalcone and Thiazolyl-Indole Derivatives [14][15]

Compound ID MCF-7 (Breast) HepG2 (Liver) HT29 (Colorectal) A549 (Lung)
54 (Chalcone Hybrid) 0.34 1.61 0.57 2.02
6i (Thiazolyl Hybrid) 6.10 69.63 11.23 23.86

| Doxorubicin | 20.2 | 18.7 | - | - |

Mechanisms of Action & Signaling Pathways

Substituted indoles target multiple pathways crucial for cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Compounds like vinca alkaloids and novel synthetic indoles bind to tubulin, preventing the assembly of microtubules.[1][13] This disruption of the cytoskeleton halts cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

  • Kinase Inhibition: Many indole derivatives are designed as kinase inhibitors. They target key signaling proteins like EGFR, VEGFR, PI3K, and Akt, which are often overactive in cancer.[5][16][17] By blocking these kinases, the compounds inhibit downstream signaling pathways responsible for cell growth, angiogenesis, and survival.[14][18]

  • Induction of Apoptosis: A common mechanism for indole-based agents is the induction of programmed cell death (apoptosis).[2][4] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and cell death.[4][14]

  • DNA Topoisomerase Inhibition: Some indole derivatives can inhibit DNA topoisomerases, enzymes essential for managing DNA topology during replication and transcription.[1] Inhibition of these enzymes leads to DNA damage and cell death.

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts in the development of indole-based anticancer agents.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Preclinical Development Indole Indole Scaffold Library Compound Library Synthesis Indole->Library Purify Purification & Characterization Library->Purify Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purify->Cytotoxicity HitID Hit Identification (Potent & Selective Compounds) Cytotoxicity->HitID MoA Mechanism of Action Studies (e.g., Tubulin, Kinase Assays) HitID->MoA LeadOpt Lead Optimization (SAR) MoA->LeadOpt InVivo In Vivo Animal Models LeadOpt->InVivo Tox Toxicology & ADME Studies InVivo->Tox G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Indole Substituted Indole Derivatives Indole->PI3K inhibit Indole->Akt inhibit Indole->mTOR inhibit G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Arrest G2/M Arrest & Apoptosis Polymerization->Arrest Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Indole Substituted Indole (e.g., Vinca Alkaloids) Indole->Tubulin binds Indole->Polymerization inhibits

References

Application Notes and Protocols: 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential antimicrobial applications of the synthetic indole derivative, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. While direct antimicrobial studies on this specific compound are not extensively available in the reviewed literature, the broader class of halogenated indole derivatives has demonstrated significant antimicrobial and antifungal activities. This document outlines standard protocols for evaluating the antimicrobial efficacy of this compound and presents representative data from related indole derivatives to guide future research.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of halogen atoms, such as bromine and chlorine, into the indole ring can enhance the lipophilicity and electronic properties of the molecule, often leading to improved biological activity. This compound is a synthetic halogenated indole derivative with potential for development as an antimicrobial agent. Research on similar compounds suggests that it may exhibit inhibitory activity against a range of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Related Halogenated Indole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
5-bromo-4-chloroindoleCandida albicans25[2]
5-bromo-4-chloroindoleCandida auris10-50[2]
4,6-dibromoindoleCandida albicans25[2]
4,6-dibromoindoleCandida auris10-50[2]
6-bromo-4-iodoindoleStaphylococcus aureus20-30[3]
4-bromo-6-chloroindoleStaphylococcus aureus20-30[3]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized microbial suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific fungal strain.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative method to determine the susceptibility of bacteria to a specific antimicrobial agent.[6][7][8]

Materials:

  • This compound

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Dissolve a known weight of this compound in a suitable volatile solvent.

    • Apply a precise volume of the solution onto the sterile filter paper disks to achieve a specific concentration per disk.

    • Allow the solvent to evaporate completely.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Using sterile forceps or a disk dispenser, place the prepared antimicrobial disks onto the inoculated agar surface.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading compound_prep Prepare Compound Stock & Serial Dilutions dispense_compound Dispense Compound Dilutions into 96-well Plate compound_prep->dispense_compound inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Add Standardized Inoculum to Wells inoculum_prep->add_inoculum dispense_compound->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_results Read Results: Determine MIC incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Potential Antimicrobial Mechanism of Indole Derivatives

Indole_Mechanism indole_derivative Halogenated Indole Derivative bacterial_membrane Bacterial Cell Membrane indole_derivative->bacterial_membrane Interacts with membrane_disruption Membrane Perturbation & Disruption bacterial_membrane->membrane_disruption Leads to ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Postulated mechanism of antimicrobial action for some indole derivatives.

Potential Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, studies on related indole derivatives suggest several potential pathways. One proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the indole ring, enhanced by halogen substituents, may facilitate its insertion into the lipid bilayer of the bacterial membrane. This can lead to membrane perturbation, increased permeability, leakage of essential ions and metabolites, and ultimately, cell death. Further research is required to determine the specific molecular targets and mechanisms of this compound.

References

Application Notes and Protocols for Studying Receptor Binding of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a privileged scaffold in medicinal chemistry, is a core structural component in a vast array of biologically active compounds, including neurotransmitters, hormones, and numerous pharmaceuticals. The ability of indole-containing molecules to interact with a wide range of biological receptors makes them a focal point in drug discovery and development. Understanding the binding characteristics of these compounds to their respective receptors is crucial for elucidating their mechanism of action, optimizing their therapeutic potential, and minimizing off-target effects.

These application notes provide a comprehensive overview of the experimental setups and detailed protocols for studying the receptor binding of indole compounds. The methodologies covered include radioligand binding assays, fluorescence polarization assays, and surface plasmon resonance, offering a range of techniques to suit different research needs. Additionally, this document presents quantitative binding data for various indole derivatives and illustrates key signaling pathways and experimental workflows using detailed diagrams.

Key Experimental Techniques for Receptor Binding Analysis

The selection of an appropriate biophysical or biochemical assay is critical for accurately characterizing the interaction between an indole compound and its target receptor. The following sections detail the principles and protocols for three widely used techniques.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[1] These assays utilize a radioactively labeled ligand (radioligand) that binds specifically to the target receptor. The binding of an unlabeled test compound, such as an indole derivative, can be measured by its ability to compete with the radioligand for the binding site.

Protocol: Competitive Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is adapted for determining the binding affinity of indole-based compounds for the serotonin transporter (SERT) using [³H]citalopram as the radioligand.

Materials:

  • Receptor Source: Rat brain cortex homogenate or cell lines expressing human SERT (e.g., HEK293 cells).

  • Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol).

  • Test Compounds: Indole derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]citalopram (final concentration ~1 nM), and 100 µL of membrane homogenate (25-50 µg of protein).

    • Non-specific Binding: 50 µL of fluoxetine (final concentration 10 µM), 50 µL of [³H]citalopram, and 100 µL of membrane homogenate.

    • Competitive Binding: 50 µL of varying concentrations of the indole test compound, 50 µL of [³H]citalopram, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Source (Membranes/Cells) Incubation Incubate Receptor, Radioligand & Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Indole Compound Dilutions Compound_Prep->Incubation Filtration Vacuum Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Workflow for a competitive radioligand binding assay.
Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger receptor molecule, its tumbling slows down, leading to an increase in the polarization of the emitted light. This change in polarization can be used to determine binding affinity.

Protocol: Competitive Fluorescence Polarization Assay

This protocol describes a competitive FP assay to determine the affinity of indole compounds for a target protein.

Materials:

  • Target Protein: Purified receptor or protein of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the target protein.

  • Test Compounds: Indole derivatives.

  • Assay Buffer: A buffer that maintains the stability and activity of the protein (e.g., PBS or Tris-based buffer).

  • Black, low-volume 96- or 384-well plates.

  • Fluorescence plate reader with polarization filters.

Procedure:

  • Determine Optimal Tracer and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent tracer (typically in the low nanomolar range).

    • The optimal protein concentration should result in a significant polarization shift upon tracer binding (at least 100 mP) and should be at or below the Kd of the tracer-protein interaction.[3]

  • Assay Setup: In a black microplate, set up the following in triplicate:

    • Reference (Low Polarization): Fluorescent tracer in assay buffer.

    • Maximum Polarization: Fluorescent tracer and the optimal concentration of the target protein in assay buffer.

    • Competition: Fluorescent tracer, target protein, and varying concentrations of the indole test compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using a suitable equation, such as the one described by Nikolovska-Coleska et al., which takes into account the concentrations of the tracer and receptor and their binding affinity.

Experimental Workflow: Fluorescence Polarization Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Protein_Prep Target Protein Solution Mixing Mix Protein, Tracer & Compound in Plate Protein_Prep->Mixing Tracer_Prep Fluorescent Tracer Solution Tracer_Prep->Mixing Compound_Prep Indole Compound Dilutions Compound_Prep->Mixing Incubation Incubate to Equilibrium Mixing->Incubation FP_Read Read Fluorescence Polarization Incubation->FP_Read Analysis Data Analysis (IC50, Ki) FP_Read->Analysis

Workflow for a competitive fluorescence polarization assay.
Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[4] One interacting partner (the ligand, typically the receptor) is immobilized on a sensor chip surface, and the other partner (the analyte, the indole compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Protocol: Kinetic Analysis of Small Molecule Binding using SPR

This protocol outlines the steps for determining the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of an indole compound binding to a target receptor.

Materials:

  • SPR Instrument (e.g., Biacore, Reichert).

  • Sensor Chip: A suitable sensor chip for protein immobilization (e.g., CM5, NTA).

  • Target Receptor: Purified protein with a tag for immobilization if necessary (e.g., His-tag).

  • Test Compound: Indole derivative dissolved in running buffer.

  • Running Buffer: A buffer compatible with both the protein and the small molecule (e.g., HBS-EP+).

  • Immobilization Buffers and Reagents: As per the manufacturer's instructions for the chosen immobilization chemistry.

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the ligand (e.g., low pH glycine, high salt).

Procedure:

  • Ligand Immobilization: Immobilize the target receptor onto the sensor chip surface according to the manufacturer's protocol. Aim for a low immobilization level to minimize mass transport effects. A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein).

  • Analyte Injection (Association): Inject a series of concentrations of the indole compound over the ligand and reference surfaces at a constant flow rate. The binding is observed in real-time as an increase in the SPR signal.

  • Dissociation: After the association phase, switch back to flowing only the running buffer over the sensor surface. The dissociation of the analyte from the ligand is observed as a decrease in the SPR signal.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves for each analyte concentration globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow Immobilization Immobilize Receptor on Sensor Chip Analyte_Prep Prepare Indole Compound Dilutions Injection_Cycle Association Phase (Analyte Injection) Dissociation Phase (Buffer Flow) Regeneration (If necessary) Analyte_Prep->Injection_Cycle Data_Acquisition Real-time Data Acquisition (Sensorgram) Injection_Cycle->Data_Acquisition Data_Analysis Kinetic Analysis (ka, kd, KD) Data_Acquisition->Data_Analysis

Workflow for an SPR kinetic analysis experiment.

Quantitative Data Summary

The following tables summarize quantitative binding data for various indole compounds from the literature.

Table 1: Binding Affinities of Indole Derivatives for Sigma Receptors

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ1/σ2)
9f [5]1445 ± 2153.66 ± 0.55395
4c [5]139 ± 213.66 ± 0.5538
11a [6]160.2759
14f [6]170.12142
15a [6]12002.5480

Table 2: Inhibition of Tubulin Polymerization by Indole Derivatives

CompoundIC₅₀ (µM)
1k [5]0.58 ± 0.06
5m [5]0.37 ± 0.07
10k [5]2.68 ± 0.15
ATI 3 [7]3.3
ATI 4 [7]2.0

Signaling Pathways of Receptors Targeted by Indole Compounds

Indole compounds frequently target G protein-coupled receptors (GPCRs), such as serotonin and cannabinoid receptors. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

G Protein-Coupled Receptor (GPCR) Signaling

A generalized signaling pathway for a Gαi-coupled receptor, a common target for indole derivatives, is depicted below. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Generalized Gαi-Coupled Receptor Signaling Pathway

GPCR_Signaling Indole Indole Compound GPCR Gαi-Coupled Receptor Indole->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Simplified Gαi-coupled receptor signaling cascade.
G Protein-Independent Signaling: The CRTH2 Receptor Example

Some indole derivatives can selectively interfere with G protein-independent signaling pathways. For instance, certain indole compounds have been shown to inhibit prostaglandin D2 (PGD2)-mediated arrestin translocation via the CRTH2 receptor, without affecting G protein activation.[8] This highlights the complexity of GPCR signaling and the potential for developing biased ligands.

G Protein-Independent Signaling via CRTH2

G_Protein_Independent_Signaling PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Activates Indole Indole Compound Arrestin β-Arrestin Translocation Indole->Arrestin Inhibits G_Protein G Protein Activation CRTH2->G_Protein CRTH2->Arrestin G_Response Cellular Response (G Protein Mediated) G_Protein->G_Response Arrestin_Response Cellular Response (Arrestin Mediated) Arrestin->Arrestin_Response

Selective inhibition of β-arrestin signaling by an indole compound.

Conclusion

The study of indole compound-receptor interactions is a dynamic and essential field in drug discovery. The application of robust and sensitive techniques such as radioligand binding assays, fluorescence polarization, and surface plasmon resonance provides invaluable data on the affinity, kinetics, and selectivity of these compounds. The detailed protocols and workflows presented herein serve as a practical guide for researchers to design and execute experiments aimed at characterizing the receptor binding properties of novel indole derivatives. A thorough understanding of these interactions, coupled with insights into the downstream signaling pathways, will undoubtedly accelerate the development of new and improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the diacetylation of 5-bromo-6-chloro-1H-indole using acetic anhydride in the presence of a base like sodium acetate. This one-pot reaction acetylates both the indole nitrogen (N1 position) and the hydroxyl group that forms at the C3 position.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include the purity of the starting material (5-bromo-6-chloro-1H-indole), the exclusion of moisture from the reaction, the reaction temperature, and the reaction time. Anhydrous conditions are crucial as the reagents are sensitive to water.

Q3: What are the expected yield and purity for this synthesis?

A3: Reported yields for the synthesis of this compound can vary, with some sources indicating yields around 33-68%.[1] The purity of the crude product can be improved through recrystallization.

Q4: What are the appropriate storage conditions for the final product?

A4: this compound should be stored in a cool, dry place, preferably refrigerated, and protected from light to ensure its stability.

Q5: Can I synthesize the starting material, 5-bromo-6-chloro-1H-indole, in the lab?

A5: Yes, 5-bromo-6-chloro-1H-indole can be synthesized from 1-bromo-2-chloro-4-nitrobenzene and vinylmagnesium bromide. However, this synthesis can be challenging with reported yields as low as 15%.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Poor quality of starting material (5-bromo-6-chloro-1H-indole) Ensure the starting indole is pure. Impurities can interfere with the reaction. Consider purifying the starting material by column chromatography or recrystallization before use.
Presence of moisture The reaction is sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous acetic anhydride and sodium acetate. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature slightly. However, be cautious as higher temperatures can lead to side product formation.
Suboptimal reaction temperature The reaction temperature is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, it can lead to the formation of undesired byproducts and decomposition. Follow the recommended temperature profile closely.
Loss of product during workup and purification The precipitation and filtration steps can lead to product loss. Ensure complete precipitation by cooling the mixture thoroughly. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Formation of mono-acetylated products The reaction aims for di-acetylation. If mono-acetylated products are observed (e.g., only N-acetylated or only O-acetylated), it could be due to insufficient acetic anhydride or a shorter reaction time. Ensure the correct stoichiometry of reagents and monitor the reaction to completion.
Presence of unreacted starting material If significant starting material remains, it indicates an incomplete reaction. Refer to the solutions for "Incomplete reaction" in the low yield section.
Formation of colored impurities Indole derivatives can be prone to oxidation and degradation, leading to colored impurities. Workup the reaction promptly after completion and consider using antioxidants if necessary. Purification by recrystallization, sometimes with activated charcoal, can help remove colored impurities.
Hydrolysis of the acetate groups The acetate groups can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. Ensure the workup is performed under neutral or mildly acidic/basic conditions and avoid prolonged exposure to aqueous solutions.

Experimental Protocols

Synthesis of 5-bromo-6-chloro-1H-indole

This protocol is adapted from a literature procedure with a reported yield of approximately 15%.[2]

Materials:

  • 1-bromo-2-chloro-4-nitrobenzene

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous ammonium chloride (NH4Cl), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -40 °C.

  • Slowly add vinylmagnesium bromide (3.0 eq) dropwise, maintaining the temperature at -40 °C.

  • After the addition is complete, stir the reaction mixture at -40 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-6-chloro-1H-indole.

Synthesis of this compound

This protocol is based on a standard procedure for the diacetylation of indoles.

Materials:

  • 5-bromo-6-chloro-1H-indole

  • Acetic anhydride

  • Sodium acetate, anhydrous

  • Ethanol

  • Water

Procedure:

  • Dissolve 5-bromo-6-chloro-1H-indole (1.0 eq) in acetic anhydride.

  • Add anhydrous sodium acetate (1.1 eq) to the mixture.

  • Heat the reaction mixture with stirring to approximately 135-140 °C for about 25 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the precipitate and wash it with a saturated sodium bicarbonate solution, followed by water, until the filtrate is neutral.

  • Dry the crude product.

  • Recrystallize the product from an ethanol-water mixture to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-bromo-6-chloro-1H-indoleC₈H₅BrClN230.49Solid
This compoundC₁₂H₉BrClNO₃330.56Yellow to brown powder

Table 2: Key Reaction Parameters and Expected Outcomes

ReactionKey ReagentsTypical YieldPurification Method
Synthesis of 5-bromo-6-chloro-1H-indole1-bromo-2-chloro-4-nitrobenzene, Vinylmagnesium bromide~15%[2]Column Chromatography
Synthesis of this compound5-bromo-6-chloro-1H-indole, Acetic anhydride, Sodium acetate33-68%[1]Recrystallization

Visualizations

experimental_workflow cluster_synthesis_starting_material Synthesis of 5-bromo-6-chloro-1H-indole cluster_synthesis_final_product Synthesis of this compound A 1-bromo-2-chloro-4-nitrobenzene C Reaction in THF at -40°C A->C B Vinylmagnesium bromide B->C D Quenching with NH4Cl C->D E Extraction & Purification D->E F 5-bromo-6-chloro-1H-indole E->F H Reaction at 135-140°C F->H G Acetic anhydride & Sodium acetate G->H I Precipitation in ice water H->I J Filtration & Washing I->J K Recrystallization J->K L Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low or No Yield Purity Check Starting Material Purity Start->Purity Anhydrous Ensure Anhydrous Conditions Start->Anhydrous TLC Monitor Reaction by TLC Start->TLC Workup Optimize Workup/Purification Start->Workup SideReaction Consider Side Reactions (e.g., mono-acetylation) TLC->SideReaction Impurity Identify Impurities (TLC, NMR) Workup->Impurity

Caption: Logical relationship for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of Poly-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for poly-substituted indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and product purity.

General Troubleshooting & FAQs

This section addresses common issues applicable to various indole synthesis methods.

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1] Similarly, the Bischler-Möhlau synthesis can suffer from low yields due to the harsh reaction conditions often required.[1]

To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrates.

  • Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to unwanted side reactions.[1]

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]

Q2: I am observing the formation of a dark, insoluble polymer-like substance in my reaction. What is causing this and how can I prevent it?

The formation of high molecular weight, often insoluble, byproducts is a common issue. This is typically due to the polymerization of reactive intermediates or the final indole product.

  • Root Cause Analysis and Solutions:

    • High concentration of reactive intermediates: Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular polymerization.

    • Presence of strong acids: Strong acids can protonate the indole ring, increasing its susceptibility to polymerization. Consider using a milder acid or a Lewis acid catalyst if applicable to your synthesis method.

    • Elevated temperatures: High temperatures can promote polymerization. Optimize the temperature to the minimum required for the reaction to proceed at a reasonable rate.

Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are some effective purification strategies?

Purification of indole derivatives can be challenging due to the presence of closely related impurities.

  • Column Chromatography: This is a very common and effective method.

    • Solvent System Selection: The choice of the solvent system is critical for good separation. Aprotic solvents or gradient elutions can often provide better results.

    • Stationary Phase: While silica gel is most common, for acid-sensitive indoles, using alumina (available in neutral, basic, or acidic forms) can be a good alternative.[2] For highly polar indole derivatives, reversed-phase silica (C8 or C18) with a polar mobile phase like water/methanol or water/acetonitrile can be effective.[2]

  • Recrystallization: This technique can yield highly pure compounds, though it may sometimes result in lower recovery.[3] Finding the right solvent or solvent mixture is key to successful recrystallization.[3][4][5]

  • Dealing with Tailing on TLC: If you observe streaking or tailing of your compound spot on the TLC plate, adding a small amount of a modifier to your eluent can help. For example, adding a small percentage of triethylamine can help with basic compounds that may interact strongly with the acidic silica gel.[2]

Synthesis-Specific Troubleshooting

This section provides detailed troubleshooting for common indole synthesis methodologies.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][6]

Q4: Why is my Fischer indole synthesis failing or giving a low yield?

Several factors can lead to a failed or low-yielding Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to side reactions instead of the desired cyclization.[1] Conversely, electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction.[1][7] This is a known challenge in the synthesis of 3-aminoindoles.[1][7]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized.[1][8]

  • Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[1]

  • Use of Acetaldehyde: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[1] An alternative is to use pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid.[1][9]

Q5: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?

Common side reactions include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]

  • N-N Bond Cleavage: As mentioned above, certain electronic effects can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, preventing cyclization.[1][7]

Bischler-Möhlau Indole Synthesis

This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[10][11]

Q6: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

This is a common issue with this synthesis, which is known for often requiring harsh conditions and sometimes providing poor yields and unpredictable regioselectivity.[1][10]

  • Milder Conditions: Recent developments have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.[1][11] A one-pot microwave-assisted procedure has been reported to give improved yields of 52-75%.[12][13]

Palladium-Catalyzed Indole Synthesis

Palladium catalysts are widely used to facilitate carbon-carbon and carbon-heteroatom coupling in the synthesis of various heterocycles, including indoles.[14] The Larock indole synthesis is a well-known example, involving the reaction of an o-iodoaniline with a disubstituted alkyne.[15]

Q7: I am having trouble with my Larock indole synthesis using an o-bromoaniline or o-chloroaniline. What can I do?

While o-iodoanilines are commonly used, o-bromoanilines and o-chloroanilines are often more readily available and cost-effective.[15] However, they can be less reactive. To improve the success of the reaction with these substrates, consider the following:

  • Solvent and Ligand: Using N-methyl-2-pyrrolidone (NMP) as the solvent with a specific palladium ligand, such as 1,1'-bis(di-tert-butylphosphino)ferrocene, has been shown to be effective.[15]

  • Optimized Conditions without LiCl: An optimized protocol using 10% Pd/C (3.0 mol%) with 1.1 equivalents of NaOAc in NMP at 110–130 °C has been developed for a more environmentally benign and efficient synthesis.[15]

Data Presentation

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield

ArylhydrazineCarbonyl CompoundAcid CatalystTemperature (°C)Yield (%)Reference
PhenylhydrazineAcetophenoneH₃PO₄ / H₂SO₄100-120Not specified[16]
o-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidRoom TempHigh[16][17]
m-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidRoom TempHigh[16][17]
p-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic AcidRefluxNot specified[16][17]

Table 2: Optimization of Larock Indole Synthesis

Aryl HalideAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
o-IodoanilineDisubstituted AlkynePd(OAc)₂ (5)-Na₂CO₃DMF100Good to Excellent[18]
o-BromoanilineAlkyne 2¹⁴Pd(OAc)₂ (5)-Na₂CO₃1,4-dioxane10027[19]
o-BromoanilineAlkyne 2¹⁴Pd[P(o-tol)₃]₂ (5)-Na₂CO₃1,4-dioxane10070[19]
o-ChloroanilineDisubstituted AlkynePd(OAc)₂dtbpfK₃PO₄NMP110-130Good[15]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Step 1: Hydrazone Formation (Optional - can be performed as a one-pot reaction)

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) dropwise with stirring.

  • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[8]

  • Cool the reaction mixture in an ice bath to precipitate the acetophenone phenylhydrazone.

  • Collect the solid by filtration, wash with cold ethanol, and air dry.[16]

Step 2: Indolization

  • In a separate flask, heat polyphosphoric acid (PPA) (approximately 4g per 1.2g of hydrazone) to about 100°C.[8]

  • Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.

  • Heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken in color.[8]

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. This will precipitate the solid product.[8]

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.[8]

  • The crude 2-phenylindole can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis

This is a modern, one-pot variation for the synthesis of 2-arylindoles.[12][13]

  • In a suitable microwave reactor vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.[16]

  • Add 3 drops of dimethylformamide (DMF).[16]

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[16]

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.

Protocol 3: General Larock Indole Synthesis

This protocol is a general procedure for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.

  • To a reaction vessel, add the o-iodoaniline (1 equivalent), the disubstituted alkyne (2-5 equivalents), a palladium(II) catalyst (e.g., Pd(OAc)₂), a base (e.g., potassium carbonate), and a chloride salt (e.g., LiCl).[15]

  • The reaction can optionally include a phosphine ligand.

  • The mixture is typically heated in a suitable solvent.

  • N-substituted derivatives of the o-iodoaniline often give better yields.

  • Upon completion, the reaction is cooled, neutralized, and the product is extracted with an organic solvent.

  • Purification is typically achieved by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_purity->start If impure, purify and repeat optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure change_catalyst Screen Different Catalysts/Acids optimize_conditions->change_catalyst If no improvement success Yield Improved optimize_conditions->success If yield improves protecting_groups Consider Protecting Groups change_catalyst->protecting_groups If no improvement change_catalyst->success If yield improves change_route Evaluate Alternative Synthesis Route protecting_groups->change_route If applicable and no improvement protecting_groups->success If yield improves change_route->success

Caption: A logical workflow for troubleshooting low yields in indole synthesis.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants arylhydrazine Arylhydrazine hydrazone_formation Hydrazone Formation (Acid Catalyst) arylhydrazine->hydrazone_formation carbonyl Aldehyde or Ketone carbonyl->hydrazone_formation indolization Indolization ([3,3]-Sigmatropic Rearrangement) hydrazone_formation->indolization product Poly-substituted Indole indolization->product

Caption: A simplified workflow of the Fischer indole synthesis.

Purification_Strategy start Crude Product Mixture tlc Analyze by TLC start->tlc column Column Chromatography tlc->column Multiple spots or streaking recrystallization Recrystallization tlc->recrystallization One major spot with minor impurities pure_product Pure Indole Derivative column->pure_product recrystallization->pure_product

Caption: Decision-making process for the purification of indole derivatives.

References

Technical Support Center: Stability of Acetylated Indoles in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of acetylated indoles in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of acetylated indole solutions.

Issue 1: Unexpected Degradation of Acetylated Indole in Solution

Symptom Possible Cause Recommended Action
Discoloration of solution (e.g., turning yellow or brown) Oxidation of the indole ring. This is accelerated by exposure to air (oxygen), light, and the presence of metal ions.[1]1. Solvent Choice: Prepare fresh solutions before use. If storage is necessary, use deoxygenated solvents. 2. Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Light Protection: Store solutions in amber vials or protect them from light.[1] 4. Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution.[1]
Precipitate formation 1. Low Solubility: The compound may have low solubility in the chosen solvent, especially at lower temperatures. 2. Degradation Product: The precipitate could be an insoluble degradation product.1. Solubility Check: Verify the solubility of the specific acetylated indole in the chosen solvent. Consider using a co-solvent system if necessary. 2. Analysis: If degradation is suspected, analyze the precipitate and the supernatant (e.g., by HPLC, LC-MS) to identify the components.
Loss of biological activity or inconsistent experimental results Chemical degradation of the acetylated indole. The acetyl group, particularly on the nitrogen (N-acetylindoles), can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.1. pH Control: Maintain the pH of the solution within a stable range for the specific compound. For many indoles, a slightly acidic to neutral pH is preferable. 2. Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C for short-term, -20 °C or -80 °C for long-term).[1] Avoid repeated freeze-thaw cycles. 3. Fresh Preparations: Use freshly prepared solutions for sensitive experiments whenever possible.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the parent compound into one or more new chemical entities.1. Peak Identification: Attempt to identify the degradation products using mass spectrometry (MS) data. Common degradation pathways for indoles involve oxidation and hydroxylation. 2. Forced Degradation Study: To understand potential degradation products, a forced degradation study under stress conditions (acid, base, oxidation, heat, light) can be performed.

Issue 2: Inconsistent Quantification of Acetylated Indoles

Symptom Possible Cause Recommended Action
Decreasing concentration over a short period Rapid degradation in the analytical solvent or on the benchtop.1. Solvent Stability: Ensure the compound is stable in the solvent used for dilution and in the mobile phase for chromatographic analysis. 2. Time-Course Experiment: Analyze the sample at different time points after preparation to determine its stability under laboratory conditions.
Poor peak shape in HPLC (e.g., tailing, fronting, broadening) 1. Secondary Interactions: The indole nucleus can interact with residual silanols on silica-based HPLC columns. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal.1. Mobile Phase Modifier: Add a competing base (e.g., triethylamine) or use a mobile phase with a low pH to suppress silanol interactions. 2. Sample Concentration: Dilute the sample. 3. Method Optimization: Adjust the mobile phase composition, pH, or gradient.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of acetylated indoles in solution?

The stability of acetylated indoles is primarily influenced by:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and certain metal ions.[1]

  • pH: The acetyl group, particularly in N-acetylindoles, can be labile. Basic conditions can lead to hydrolysis of the N-acetyl group. Strongly acidic conditions can also promote degradation.

  • Temperature: Higher temperatures accelerate the rates of both oxidation and hydrolysis.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis reactions, while certain solvents may contain impurities that can catalyze degradation.

  • Light: Exposure to UV or even ambient light can cause photodegradation.

Q2: What are the ideal storage conditions for solutions of acetylated indoles?

To maximize stability, solutions of acetylated indoles should be stored under the following conditions:

  • Temperature: For short-term storage (days), refrigeration at 2-8 °C is recommended. For long-term storage (weeks to months), freezing at -20 °C or -80 °C is preferable.[1]

  • Light: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.[1]

  • Atmosphere: For highly sensitive compounds, purging the vial headspace with an inert gas like argon or nitrogen before sealing can prevent oxidation.

  • Solvent: Use high-purity, anhydrous solvents if possible. If using aqueous solutions, prepare them fresh and consider using buffers to maintain an optimal pH.

Q3: How can I monitor the stability of my acetylated indole solution?

The most common method for monitoring the stability of an acetylated indole solution is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing the solution at different time points and under different storage conditions, you can quantify the amount of the parent compound remaining and detect the formation of any degradation products.

Q4: Are N-acetylindoles or C-acetylindoles more stable?

Generally, the C-acetyl group (e.g., at the 3-position) is more stable than the N-acetyl group. The N-acetyl group is an amide and can be more susceptible to hydrolysis, particularly under basic conditions, to revert to the parent indole.

Quantitative Data on Stability

Table 1: Illustrative Stability of an N-Acetylindole Derivative in Aqueous Solution at 25 °C

pH% Remaining after 24 hoursMajor Degradation Pathway
2.0 (Acidic)~90%Slow Hydrolysis
7.0 (Neutral)>98%Minimal Degradation
10.0 (Basic)<70%Hydrolysis of N-acetyl group

Note: This data is illustrative and the actual stability will depend on the specific structure of the acetylated indole.

Table 2: Illustrative Stability of a 3-Acetylindole Derivative in Different Solvents at 25 °C (Protected from Light)

Solvent% Remaining after 7 daysObservations
DMSO>95%Generally a good solvent for storage.
Ethanol~90-95%Minor degradation may occur.
Acetonitrile>95%Good stability.
Aqueous Buffer (pH 7.4)~90%Potential for slow oxidation.

Note: This data is illustrative. It is recommended to perform a stability study for the specific compound and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of an Acetylated Indole

This protocol outlines the steps to assess the stability of an acetylated indole under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the acetylated indole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for 4 hours. Note: N-acetylindoles can be particularly sensitive to base.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 80 °C for 48 hours. Then, prepare a solution at ~100 µg/mL.

    • Photodegradation: Expose a solution of the compound (~100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze all samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound.

    • Determine the number and relative amounts of degradation products.

Protocol 2: HPLC Method for Stability Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where the acetylated indole has maximum absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

Visualizations

Signaling Pathways and Experimental Workflows

Melatonin_Signaling_Pathway Melatonin Signaling Pathway Melatonin Melatonin (N-acetyl-5-methoxytryptamine) MT1R MT1 Receptor Melatonin->MT1R MT2R MT2 Receptor Melatonin->MT2R Gi Gi Protein MT1R->Gi MT2R->Gi PLC Phospholipase C MT2R->PLC AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Physiological_Effects Physiological Effects (Circadian Rhythm, Sleep) Gene->Physiological_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Mobilization IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: A simplified diagram of the melatonin signaling pathway.

Stability_Testing_Workflow Workflow for Stability Testing of Acetylated Indoles cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution Control Prepare Unstressed Control Stock->Control Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Heat Thermal Stress Stock->Heat Light Photostability Stock->Light HPLC HPLC / UPLC-MS Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Quantify Quantify Parent Compound HPLC->Quantify Identify Identify Degradants HPLC->Identify Pathway Determine Degradation Pathway Quantify->Pathway Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: A general workflow for conducting stability studies.

Troubleshooting_Logic Troubleshooting Logic for Instability Start Suspected Instability (e.g., color change, peak loss) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution Review Solution Parameters (pH, Solvent, Age) Check_Storage->Check_Solution Storage OK Optimize_Storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas Check_Storage->Optimize_Storage Storage Not Optimal Optimize_Solution Optimize Solution: - Adjust pH - Change Solvent - Use Fresh Solution Check_Solution->Optimize_Solution Solution Not Optimal Analyze_Degradants Analyze for Degradants (HPLC-MS) Check_Solution->Analyze_Degradants Solution OK End_Stable Problem Resolved: Compound Stable Optimize_Storage->End_Stable Optimize_Solution->End_Stable End_Unstable Inherent Instability: Define Handling Limits Analyze_Degradants->End_Unstable

Caption: A logical diagram for troubleshooting stability issues.

References

Hydrolysis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the hydrolysis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the hydrolysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient reaction time or temperature.2. Inadequate amount of acid or base catalyst.3. Poor solubility of the starting material.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or gradually increase the temperature.2. Increase the concentration of the acid or base catalyst incrementally.3. Use a co-solvent to improve solubility. For instance, in basic hydrolysis with methanolic NaOH, adding a small amount of a polar aprotic solvent like THF may help.
Low Yield of Desired Product 1. Degradation of the indole ring under harsh acidic or basic conditions.2. Formation of side products due to competing reactions.3. Loss of product during workup and purification.1. Employ milder reaction conditions. For basic hydrolysis, consider using a weaker base like K₂CO₃ or NaHCO₃. For acidic hydrolysis, use a less concentrated acid.2. Analyze the crude reaction mixture by LC-MS to identify major byproducts. This can help in optimizing the reaction conditions to minimize their formation.3. Ensure the pH is carefully adjusted during the aqueous workup to prevent the product from remaining dissolved in either the aqueous or organic phase. Use a minimal amount of solvent for recrystallization.
Formation of Multiple Spots on TLC 1. Partial hydrolysis, resulting in a mixture of starting material, mono-hydrolyzed intermediate (1-acetyl-5-bromo-6-chloro-1H-indol-3-ol), and the fully hydrolyzed product.2. Presence of impurities in the starting material.3. Decomposition of the product on the silica gel TLC plate.1. Allow the reaction to proceed for a longer duration to ensure complete hydrolysis. Selective hydrolysis to the mono-hydrolyzed product may require carefully controlled conditions.2. Purify the starting material before use.3. Add a small amount of a compatible base (e.g., triethylamine) to the TLC mobile phase to prevent streaking or decomposition of basic indole derivatives.
Discoloration of the Reaction Mixture 1. Oxidation of the indole ring, which is common for electron-rich aromatic systems.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification 1. Similar polarity of the product and byproducts.2. Poor crystallization of the product.1. If column chromatography is challenging, consider derivatization of the product to alter its polarity, followed by purification and subsequent removal of the derivatizing group.2. Try different solvent systems for recrystallization. If the product is an oil, attempt to form a salt to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the hydrolysis of this compound?

Under basic or acidic conditions, both the N-acetyl and the O-acetyl groups are expected to be hydrolyzed. The primary product of complete hydrolysis is 5-bromo-6-chloro-1H-indol-3-ol. However, under carefully controlled, milder conditions, it might be possible to selectively hydrolyze the O-acetyl group to yield 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol.[1][2]

Q2: Which group is more labile to hydrolysis, the N-acetyl or the O-acetyl group?

Generally, O-acetyl groups (esters) are more readily hydrolyzed under both acidic and basic conditions than N-acetyl groups (amides). Therefore, selective hydrolysis of the O-acetyl group is often achievable with milder conditions.

Q3: Are the bromo and chloro substituents on the indole ring stable under the hydrolysis conditions?

The bromo and chloro substituents on the aromatic ring of the indole are generally stable under standard acidic and basic hydrolysis conditions used for deacetylation. However, very harsh conditions, such as high temperatures and strong nucleophiles, could potentially lead to nucleophilic aromatic substitution, although this is unlikely under typical hydrolysis protocols.

Q4: What are some common side reactions to be aware of?

Besides incomplete hydrolysis, potential side reactions include oxidation of the indole ring, especially in the presence of air, leading to colored impurities.[3][4] Under strongly acidic conditions, polymerization or degradation of the indole core can occur.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material, intermediate, and final product. The spots can be visualized under UV light (254 nm).

Experimental Protocols

Protocol 1: Basic Hydrolysis

This protocol aims for the complete hydrolysis of both acetyl groups.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (4:1 v/v) in a round-bottom flask.

    • Add a 2 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid (HCl) to pH ~7.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain 5-bromo-6-chloro-1H-indol-3-ol.

Protocol 2: Acidic Hydrolysis

This protocol also targets the complete hydrolysis of both acetyl groups.

  • Reaction Setup:

    • Suspend this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v) in a round-bottom flask.

    • Add concentrated hydrochloric acid (HCl) (2.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C).

  • Reaction Monitoring:

    • Monitor the reaction by TLC.

  • Workup:

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield 5-bromo-6-chloro-1H-indol-3-ol.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Starting Material in Solvent start->dissolve add_reagent Add Hydrolysis Reagent (Acid or Base) dissolve->add_reagent react Stir/Heat Reaction Mixture add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete neutralize Neutralize monitor->neutralize Complete extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Column/Recrystallization) dry->purify end Final Product purify->end

Caption: Experimental workflow for the hydrolysis of this compound.

Hydrolysis_Reaction cluster_conditions Potential Issues reactant This compound intermediate 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol (Mono-hydrolyzed) reactant->intermediate Mild H⁺ or OH⁻ (- AcOH) side_reaction Oxidation/Degradation reactant->side_reaction Harsh Conditions product 5-Bromo-6-chloro-1H-indol-3-ol (Fully hydrolyzed) intermediate->product Stronger H⁺ or OH⁻ (- AcOH) intermediate->side_reaction product->side_reaction

Caption: Chemical transformation and potential side reactions during hydrolysis.

References

Overcoming side reactions in Friedel-Crafts acylation of indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the Friedel-Crafts acylation of indoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Friedel-Crafts acylation of indoles?

A1: The most prevalent side reactions include:

  • N-Acylation: The lone pair of electrons on the indole nitrogen can act as a nucleophile, leading to the formation of an N-acylindole. This is often a significant competing reaction, especially with unprotected indoles.[1][2]

  • Diacylation: Introduction of a second acyl group can occur, typically at the C2 and C3 positions, leading to 2,3-diacylindoles.[3]

  • Polymerization: Under strongly acidic conditions, the electron-rich indole ring is susceptible to acid-catalyzed polymerization, resulting in the formation of intractable tars and low yields of the desired product.[4][5]

  • Decomposition: Strong Lewis acids, such as aluminum chloride (AlCl₃), can cause decomposition and oligomerization of the indole substrate, particularly at elevated temperatures.[3]

Q2: Why is C3-acylation the desired outcome in the Friedel-Crafts acylation of indoles?

A2: The C3 position of the indole ring is the most nucleophilic and thus the most reactive site for electrophilic attack.[6] C3-acylindoles are versatile intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products.

Q3: What is the general mechanism for the desired C3-acylation?

A3: The Friedel-Crafts acylation of indole proceeds via an electrophilic aromatic substitution mechanism. First, the Lewis acid catalyst activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion. The electron-rich C3 position of the indole then attacks the acylium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). Finally, a weak base removes a proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-acylindole.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Predominant N-Acylation Product

Q: My reaction is yielding the N-acylindole as the major product instead of the desired C3-acylindole. How can I resolve this?

A: This is a common issue arising from the competing nucleophilicity of the indole nitrogen. Here are several strategies to favor C3-acylation:

  • Strategy 1: Use of an N-Protecting Group: Protecting the indole nitrogen with a suitable electron-withdrawing group is a highly effective method to prevent N-acylation. The phenylsulfonyl (-SO₂Ph) group is a common choice as it effectively reduces the nucleophilicity of the nitrogen and can be readily removed under basic conditions after the acylation is complete.[3]

  • Strategy 2: Choice of a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can favor N-acylation. Using milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) has been shown to selectively promote C3-acylation of unprotected indoles in high yields.[8][9] Zinc chloride (ZnCl₂) is another alternative that can favor C-acylation.[10]

  • Strategy 3: Solvent Selection: The choice of solvent can influence the N- versus C-acylation ratio. Non-polar solvents are often preferred.

Issue 2: Formation of Diacylated Products

Q: I am observing significant amounts of diacylated byproducts in my reaction mixture. What steps can I take to minimize this?

A: Diacylation occurs because the initially formed 3-acylindole can undergo a second acylation. To prevent this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (typically 1.1 to 1.2 equivalents) of the acylating agent. Avoid using a large excess, which can drive the reaction towards diacylation.

  • Reaction Temperature: Perform the reaction at a lower temperature. This can help to increase the selectivity for the mono-acylated product.

  • N-Protection: Using an N-protecting group can also help to deactivate the indole ring slightly, reducing the likelihood of a second acylation event.

Issue 3: Polymerization and Decomposition of Starting Material

Q: My reaction is producing a dark, tar-like substance with very low yield of the desired product. What is causing this and how can I prevent it?

A: This is likely due to the acid-catalyzed polymerization or decomposition of the indole. Indoles are highly electron-rich and can be unstable in the presence of strong acids.[4][5]

  • Avoid Strong Lewis Acids: As mentioned previously, strong Lewis acids like AlCl₃ are often problematic. Opt for milder catalysts like Et₂AlCl, Me₂AlCl, or ZnCl₂.[8][9]

  • Maintain Low Temperatures: Running the reaction at 0 °C or even lower can significantly suppress polymerization and decomposition pathways.

  • Slow Addition of Reagents: Add the acylating agent and catalyst slowly to the solution of the indole to maintain a low concentration of the reactive electrophile at any given time.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as moisture can deactivate the catalyst and contribute to side reactions.[11]

Data Presentation

Table 1: Comparison of Lewis Acids for the Acylation of Indole with Benzoyl Chloride

Lewis AcidSolventTemperature (°C)Yield of 3-Benzoylindole (%)NotesReference
Et₂AlClCH₂Cl₂0 to rt86High selectivity for C3-acylation of unprotected indole.[8]
Me₂AlClCH₂Cl₂0 to rtHighHigh yields and selectivity for C3-acylation.[8]
AlCl₃CH₂Cl₂rtLow/DecompositionLeads to decomposition and oligomerization.[3]
SnCl₄CH₂Cl₂rtVariableCan be used, but regioselectivity may vary.[6]
ZnOIonic LiquidrtGood to HighA greener alternative with good yields.[1]

Table 2: Effect of N-Protection on the Outcome of Friedel-Crafts Acylation

Indole SubstrateAcylating AgentLewis AcidOutcomeReference
Indole (unprotected)Acyl ChlorideAlCl₃Mixture of N- and C-acylated products, polymerization[3]
1-(Phenylsulfonyl)indoleAcyl Chloride/AnhydrideAlCl₃Selective C3-acylation[3]
N-MethylindoleBenzoyl ChlorideDBN (catalyst)Regioselective C3-acylation in 65% yield[12]

Experimental Protocols

Protocol 1: Selective C3-Acylation of Unprotected Indole using Diethylaluminum Chloride

This protocol is adapted from the method described by Okauchi et al. for the selective C3-acylation of indoles without N-protection.[8][9]

Materials:

  • Indole

  • Acyl chloride (1.1 equiv)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the indole in anhydrous CH₂Cl₂ in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylaluminum chloride solution dropwise to the stirred indole solution.

  • After stirring for 15-30 minutes at 0 °C, add the acyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C3-Acylation of N-Phenylsulfonylindole

This protocol involves the protection of the indole nitrogen, followed by acylation and subsequent deprotection.

Part A: N-Phenylsulfonylation of Indole

  • To a solution of indole in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) at 0 °C.

  • After stirring for 30 minutes, add benzenesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with a suitable organic solvent.

  • Purify the crude product to obtain N-phenylsulfonylindole.

Part B: Friedel-Crafts Acylation

  • Dissolve the N-phenylsulfonylindole in an anhydrous solvent such as CH₂Cl₂ or CS₂.

  • Add the Lewis acid (e.g., AlCl₃, typically in stoichiometric amounts) at 0 °C.

  • Add the acyl chloride or anhydride dropwise and stir the reaction at room temperature until completion.

  • Work up the reaction by pouring it onto ice and extracting with an organic solvent.

  • Purify the product to yield the 3-acyl-1-(phenylsulfonyl)indole.

Part C: Deprotection

  • The phenylsulfonyl group can be removed by alkaline hydrolysis, for example, by refluxing with aqueous sodium hydroxide in a suitable solvent like methanol or ethanol.

  • After the reaction is complete, neutralize the mixture, extract the product, and purify to obtain the 3-acylindole.

Mandatory Visualizations

Side_Reaction_Pathways cluster_c3 Desired C3-Acylation cluster_n N-Acylation Side Reaction cluster_poly Polymerization Side Reaction Indole Indole (NH) C3_Attack C3 Attack Indole->C3_Attack N_Attack N Attack Indole->N_Attack Protonation Protonation (H+) Indole->Protonation Acylium Acylium Ion (RCO+) Acylium->C3_Attack Acylium->N_Attack Sigma_Complex_C3 Sigma Complex (C3-acylated) C3_Attack->Sigma_Complex_C3 Electrophilic Attack Product_C3 3-Acylindole Sigma_Complex_C3->Product_C3 Deprotonation N_Acyl_Intermediate N-Acyl Intermediate N_Attack->N_Acyl_Intermediate Product_N N-Acylindole N_Acyl_Intermediate->Product_N Deprotonation Indolium_Ion Indolium Ion Protonation->Indolium_Ion Polymer Polymer/Tar Indolium_Ion->Polymer Reaction with another Indole Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Products Identify Major Side Product(s) (TLC, NMR, MS) Start->Check_Products N_Acylation N-Acylation is the Major Side Product Check_Products->N_Acylation N-Acylindole detected Polymerization Polymerization/ Decomposition Check_Products->Polymerization Tar formation Diacylation Diacylation Observed Check_Products->Diacylation Diacylindole detected Sol_N_Protect Use N-Protecting Group (e.g., -SO2Ph) N_Acylation->Sol_N_Protect Sol_N_LewisAcid Use Milder Lewis Acid (e.g., Et2AlCl) N_Acylation->Sol_N_LewisAcid Sol_Poly_LewisAcid Switch to Milder Lewis Acid Polymerization->Sol_Poly_LewisAcid Sol_Poly_Temp Lower Reaction Temperature Polymerization->Sol_Poly_Temp Sol_Diacyl_Stoich Reduce Equivalents of Acylating Agent Diacylation->Sol_Diacyl_Stoich Sol_Diacyl_Temp Lower Reaction Temperature Diacylation->Sol_Diacyl_Temp

References

Technical Support Center: Optimizing Halogenated Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of halogenated indoles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of halogenated indoles.

Issue 1: Low or No Yield of Halogenated Indole

Q: My halogenation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields in indole halogenation can arise from several factors, including suboptimal reaction conditions, instability of starting materials, or competing side reactions.[1] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your indole substrate, halogenating agent, and solvent. Impurities can lead to undesirable side reactions.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature can be crucial. Some reactions require cooling to prevent side reactions, while others may need heating to proceed. For instance, enzymatic halogenations often have specific optimal temperatures.[2]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

    • Concentration: The concentration of reactants can influence the reaction rate and selectivity.

  • Choice of Halogenating Agent: The reactivity of the halogenating agent should be matched to the reactivity of the indole substrate. Common agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine (I₂).[3] For greener approaches, consider using systems like oxone-halide.[4][5]

  • Catalyst Activity: If you are using a catalyst (e.g., Palladium), ensure it is active and used in the correct loading.[6] Catalyst deactivation can be an issue.[7]

  • Protecting Groups: For certain substrates, the indole nitrogen may need to be protected to prevent side reactions or influence regioselectivity. Common protecting groups include Boc, tosyl (Ts), and SEM.[1][8]

dot

LowYieldTroubleshooting start Low/No Yield check_purity Check Purity of Starting Materials start->check_purity Start Here optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure success Improved Yield check_purity->success Impurity issue resolved change_reagent Change Halogenating Agent/Catalyst optimize_conditions->change_reagent If still low optimize_conditions->success Conditions optimized sub_conditions Vary: - Temperature - Time - Concentration optimize_conditions->sub_conditions use_pg Consider Protecting Group Strategy change_reagent->use_pg If no improvement change_reagent->success Reagent/Catalyst more effective sub_reagent Options: - NCS, NBS, I2 - Oxone-Halide - Enzymatic change_reagent->sub_reagent use_pg->optimize_conditions Re-optimize use_pg->success Side reactions prevented sub_pg Common Groups: - Boc - Tosyl (Ts) - SEM use_pg->sub_pg

Caption: Troubleshooting workflow for low yield in indole halogenation.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Q: My reaction produces a mixture of halogenated indole isomers. How can I control the regioselectivity?

A: Achieving high regioselectivity is a common challenge in indole chemistry due to the multiple reactive sites on the indole ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack.[9]

  • Inherent Reactivity: For many N-unsubstituted indoles, halogenation occurs preferentially at the C3 position.[10]

  • Nitrogen Protecting Groups: The choice of protecting group on the indole nitrogen is a critical factor in directing regioselectivity.

    • Electron-withdrawing groups (EWGs) on the nitrogen (e.g., tosyl, Boc) can direct halogenation to the C2 position.[4][11]

    • The absence of a protecting group or the presence of an electron-donating group often favors C3 halogenation.[4]

  • Directing Groups: The use of removable directing groups can achieve regioselective halogenation at otherwise difficult-to-access positions, such as C7.[6] Palladium-catalyzed reactions often employ directing groups to control the site of C-H activation.[12]

  • Catalyst Control: Transition-metal catalysis (e.g., with palladium, rhodium, or iridium) can provide access to different isomers depending on the catalyst and ligands used.[9]

  • Enzymatic Halogenation: Halogenase enzymes offer excellent regioselectivity, targeting specific positions (C5, C6, or C7) on the indole ring that are often inaccessible through traditional chemical methods.[13][14]

  • Blocking Positions: If a specific position is already substituted, this can direct the halogenation to other available sites.[9]

dot

RegioselectivityDecisionTree start Desired Halogenation Position? c3 C3-Halogenation start->c3 c2 C2-Halogenation start->c2 c4_c7 C4-C7 Halogenation start->c4_c7 c3_method1 Use N-unprotected indole or indole with N-alkyl group. c3->c3_method1 c3_method2 Employ standard electrophilic halogenating agents (NBS, NCS). c3->c3_method2 c2_method1 Install an electron-withdrawing protecting group (e.g., Ts, Boc) on the indole nitrogen. c2->c2_method1 c2_method2 Utilize transition-metal catalysis with appropriate ligands. c2->c2_method2 c4_c7_method1 Use a directing group strategy with transition-metal catalysis. c4_c7->c4_c7_method1 c4_c7_method2 Employ regioselective halogenase enzymes. c4_c7->c4_c7_method2

Caption: Decision tree for achieving regioselective indole halogenation.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my halogenated indole product from the reaction mixture. What are the best practices?

A: Purification of halogenated indoles can be challenging due to the presence of starting materials, isomers, and byproducts.

  • Chromatography: Silica gel column chromatography is the most common method for purifying halogenated indoles.

    • Solvent System: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[3]

    • TLC Analysis: Develop a good TLC method to clearly separate your product from impurities before attempting column chromatography.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

  • Extraction: A standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities before chromatography.[15][16]

Data on Reaction Conditions

The following tables summarize quantitative data for different halogenation methods, providing a comparative overview of reaction conditions and outcomes.

Table 1: Chemical Halogenation of 2-(Trifluoromethyl)-1H-indole [3]

EntryHalogenating AgentSolventTime (h)Temperature (°C)ProductYield (%)
1NCS (1.1 eq)CH₂Cl₂2203-chloro-2-(trifluoromethyl)-1H-indole95
2NBS (1.1 eq)CH₂Cl₂0.5203-bromo-2-(trifluoromethyl)-1H-indole96
3I₂ (1.6 eq) / K₂CO₃MeCN24203-iodo-2-(trifluoromethyl)-1H-indole95

Table 2: Enzymatic Bromination of Various Indoles [10]

SubstrateEnzymeProductConversion (%)
Indole3-LSR3-Bromoindole>99
5-Fluoroindole3-LSR3-Bromo-5-fluoroindole>99
5-Chloroindole3-LSR3-Bromo-5-chloroindole>99
5-Bromoindole3-LSR3,5-Dibromoindole>99
5-Methylindole3-LSR3-Bromo-5-methylindole>99
5-Methoxyindole3-LSR3-Bromo-5-methoxyindole93

Key Experimental Protocols

Protocol 1: General Procedure for C3-Bromination of Indole using NBS

This protocol is adapted from general procedures for electrophilic halogenation.[3]

  • Dissolution: Dissolve the indole substrate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

  • Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system.

Protocol 2: C2-Halogenation of N-Tosylindole using Oxone-Halide System

This protocol is based on the principles of using electron-withdrawing protecting groups to direct C2-halogenation.[4]

  • Reactant Mixture: To a solution of N-tosylindole (1.0 eq) in a suitable solvent like acetonitrile (MeCN), add a halide salt (e.g., NaCl or KBr) (1.2 eq).

  • Oxone Addition: Slowly add a solution of Oxone (potassium peroxymonosulfate) (1.0-1.5 eq) in water to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial cross-coupling reaction, with a focus on resolving low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific problems in your Suzuki-Miyaura coupling reactions involving indoles.

Q1: My Suzuki-Miyaura reaction with an indole substrate is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki-Miyaura coupling of indoles can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Integrity:

    • Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, can be prone to protodeboronation.[1] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[1]

    • Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) pre-catalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

    • Solvent and Base Purity: It is crucial to use anhydrous and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[1][2] Ensure the base is of high purity and anhydrous if the reaction is run under non-aqueous conditions.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to side reactions like homocoupling.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen).[4]

Troubleshooting Workflow:

If the initial checks do not resolve the issue, a systematic optimization of the reaction parameters is necessary. The following workflow provides a logical sequence for troubleshooting.

TroubleshootingWorkflow Start Low or No Yield Reagent_Check 1. Check Reagent Integrity - Boronic Acid/Ester Fresh? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? Start->Reagent_Check NH_Interference 2. Consider N-H Interference - Add N-Boc protecting group to indole. Reagent_Check->NH_Interference Reagents OK Catalyst_Ligand 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl2, Pd2(dba)3). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). NH_Interference->Catalyst_Ligand Still Low Yield Base_Solvent 4. Base & Solvent Optimization - Screen bases (K2CO3, K3PO4, Cs2CO3). - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O). Catalyst_Ligand->Base_Solvent Still Low Yield Temp_Time 5. Temperature & Time Adjustment - Incrementally increase temperature. - Monitor reaction over time. Base_Solvent->Temp_Time Still Low Yield Success Improved Yield Temp_Time->Success Optimization Successful

A stepwise workflow for troubleshooting low-yield indole Suzuki coupling.

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: The most common side reactions in the Suzuki-Miyaura coupling of indoles are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[1] This side reaction is particularly prevalent with electron-rich heterocyclic boronic acids and under aqueous basic conditions.

    • Mitigation Strategies:

      • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄, KF, or Cs₂CO₃.[1]

      • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

      • Use Boronic Esters: Pinacol or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.[3] It is often promoted by the presence of oxygen or Pd(II) species.[3]

    • Mitigation Strategies:

      • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen.[3]

      • Use of Pd(0) Source: Employing a Pd(0) catalyst directly or ensuring the complete in situ reduction of a Pd(II) precatalyst can minimize homocoupling.[3]

The following decision tree can help in identifying and addressing the formation of byproducts.

ByproductTroubleshooting Start Significant Byproducts Observed Identify_Byproduct Identify Byproduct by MS or NMR Start->Identify_Byproduct Protodeboronation Protodeboronation Product Detected Identify_Byproduct->Protodeboronation Indole starting material observed Homocoupling Homocoupling Product Detected Identify_Byproduct->Homocoupling Symmetrical biaryl from boronic acid observed Solution_Proto Action: - Use milder base (K3PO4, KF). - Switch to anhydrous conditions. - Use boronic ester (pinacol, MIDA). Protodeboronation->Solution_Proto Solution_Homo Action: - Thoroughly degas reaction mixture. - Use a Pd(0) source directly. Homocoupling->Solution_Homo

Decision tree for troubleshooting common byproducts.

Q3: Does the N-H proton of the indole ring interfere with the reaction, and should I use a protecting group?

A3: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields. While many modern protocols are developed for unprotected indoles, N-protection can often improve yields and reaction consistency, especially if you are facing persistent issues.[5]

  • When to Consider N-Protection: If you have optimized other parameters (catalyst, base, solvent) and still observe low yields, protecting the indole nitrogen is a logical next step.

  • Common Protecting Groups: The tert-butyloxycarbonyl (Boc) group is a common choice as it is generally stable to the reaction conditions and can be readily removed.[5]

Comparison of N-Protected vs. Unprotected Indole Coupling:

Indole SubstrateProtecting GroupYield (%)Reference
3-chloroindazoleNone0[6]
3-chloroindazoleBnhigh[6]
6-chloroindoleNone97[6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from various studies on the optimization of Suzuki-Miyaura couplings, which can serve as a guide for your own experiments.

Table 1: Effect of Palladium Source and Ligand on Yield

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[6]

EntryPd Source (2 mol%)Ligand (3 mol%)Yield (%)
1Pd(OAc)₂PPh₃10
2Pd(OAc)₂P(tBu)₃25
3Pd₂(dba)₃SPhos85
4Pd₂(dba)₃XPhos82
5Pd(OAc)₂RuPhos75

Table 2: Comparison of Different Bases on Biphenyl Yield

Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), 90-100 °C, 12-16h.[7][8]

EntryBase (2.2 equiv.)SolventYield (%)
1Na₂CO₃THF/Toluene/H₂O36
2K₂CO₃THF/Toluene/H₂O44
3Cs₂CO₃THF/Toluene/H₂O34
4K₃PO₄Dioxane/H₂O~85 (typical)
5NaOHMeOH/H₂O98.5

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Haloindole

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Haloindole (e.g., 6-bromo-1H-indole) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Ligand (if not using a pre-catalyst) (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the haloindole, arylboronic acid, palladium catalyst, and base.[9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Experimental Workflow Diagram:

ExperimentalWorkflow Setup 1. Reaction Setup - Add haloindole, boronic acid, catalyst, base to a dry flask. Inert 2. Create Inert Atmosphere - Evacuate and backfill with Ar/N2 (3x). Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat and Stir - Typically 80-120 °C. Solvent->Reaction Monitor 5. Monitor Progress - TLC or LC-MS. Reaction->Monitor Workup 6. Work-up - Cool, dilute, and perform aqueous wash. Monitor->Workup Purify 7. Purify - Column chromatography. Workup->Purify Product Final Product Purify->Product

A generalized experimental workflow for indole Suzuki coupling.

References

Technical Support Center: Column Chromatography Protocols for Purifying Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of indole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying my indole derivative?

The optimal stationary phase is contingent on the polarity and stability of your specific indole derivative.[1]

  • Silica Gel: As the most widely used stationary phase for normal-phase chromatography, silica gel is versatile. However, its acidic nature can lead to the degradation or strong adsorption of electron-rich or acid-sensitive indole derivatives.[1][2]

  • Alumina: This is a viable alternative for indoles that are sensitive to acid. Alumina is available in acidic, neutral, and basic forms, allowing for selection based on the compound's properties.[1][2]

  • Reversed-Phase Silica (C8, C18): Ideal for purifying polar indole derivatives through reversed-phase chromatography. The mobile phase typically consists of polar solvent systems like water/methanol or water/acetonitrile.[1][3]

  • Functionalized Silica: For challenging separations, phases such as amino-functionalized silica can offer different selectivity and enhance the purification of basic compounds.[1]

Q2: How should I select an appropriate mobile phase (eluent)?

Mobile phase selection is a critical step and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Initial Solvent System: A common starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4] The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[2]

  • Solvent Properties: Different solvents provide varying selectivity. While dichloromethane can be effective, columns may run slower compared to ethyl acetate/hexane systems. Methanol is a highly polar solvent, often added in small quantities to elute very polar compounds.[1]

  • Gradient Elution: For complex mixtures with components of a wide polarity range, employing a gradient elution can be beneficial. This involves starting with a non-polar solvent system and progressively increasing its polarity.[2]

  • Modifiers for Problematic Compounds: If streaking or tailing is observed on the TLC plate, adding a small amount of a modifier to the eluent is recommended. For basic indole derivatives, adding a small percentage of triethylamine (e.g., 0.1-1%) can neutralize acidic silanol groups on the silica surface and improve peak shape.[2][3] For very polar basic compounds, a small amount of ammonium hydroxide in methanol can be added to the mobile phase.[2]

Q3: My indole derivative is colorless. How can I monitor the purification process?

Several non-destructive and destructive methods are available to visualize colorless indole derivatives on a TLC plate and monitor the column fractions:

  • UV Light (Non-destructive): The aromatic structure of most indole derivatives makes them UV-active. They typically appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[1]

  • Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will result in the temporary staining of most organic compounds, including many indoles, with a yellow-brown color.[1]

  • Chemical Stains (Destructive): These stains react chemically with the compounds to produce colored spots, often requiring heat for visualization.

    • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains for a wide range of functional groups.[1]

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]

    • Potassium Permanganate (KMnO₄): This is a universal stain that reacts with any compound susceptible to oxidation, appearing as yellow or brown spots against a purple background.[1]

Q4: How can I determine if my indole derivative is decomposing on the silica gel column?

You can assess the stability of your compound on silica gel by performing a 2D TLC analysis.[2][5]

  • Spot your compound in one corner of a square TLC plate.

  • Run the plate in a suitable solvent system.

  • After the first run, rotate the plate 90 degrees and run it again in the same solvent system.

  • If the compound is stable, it will appear as a single spot on the diagonal. If decomposition occurs, additional spots will appear off the diagonal.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Compounds Inappropriate mobile phase polarity.Column overloading.Improperly packed column.Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.[2]Employ a gradient elution to separate compounds with a wide range of polarities.[2]Reduce the amount of sample loaded; a general guideline is a 50:1 to 100:1 ratio of silica to sample for difficult separations.[2]Ensure the column is packed uniformly to avoid channels or cracks.[2]
Peak Tailing or Streaking (especially for basic indoles) Strong interaction between the basic indole derivative and acidic silanol groups on the silica surface.[2][4]Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites.[2][3]Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel.[2]Consider using reversed-phase chromatography with a buffered mobile phase.
Compound Degradation on the Column The indole derivative is sensitive to the acidic nature of the silica gel.[4]Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base like triethylamine.[6]Use a neutral stationary phase like alumina.[1][2]Perform a stability test using 2D TLC before running the column.[2][5]Consider reversed-phase chromatography where the mobile phase can be buffered to a neutral pH.[4]
Low Recovery of Purified Compound Irreversible adsorption to the stationary phase.Compound degradation on the column.The compound is eluting in very dilute fractions.Address potential degradation and irreversible adsorption as described above.[4]If tailing is an issue, increasing the polarity of the eluent once the main compound starts to elute can help to sharpen the peak and improve recovery.[5]Concentrate the collected fractions before TLC analysis to ensure the compound is not being missed.[5]
Compound Won't Elute from the Column (Stuck at the baseline) The mobile phase is not polar enough.The compound is highly polar.Increase the polarity of the mobile phase. A common approach for very polar compounds is to add methanol to the eluent system.[1][5]For very polar basic compounds, adding a small amount of ammonium hydroxide in methanol to the mobile phase can aid elution.[2]Consider switching to reversed-phase chromatography, which is better suited for highly polar compounds.[3]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of a Hydroxylated Indole Derivative

This protocol provides a general methodology for the purification of a moderately polar, hydroxylated indole derivative.[4]

1. Stationary Phase and Column Packing:

  • Stationary Phase: High-purity silica gel (230-400 mesh).[4]

  • Column Packing (Slurry Method):

    • Place a plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).[3][4]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and avoid air bubbles.[3]

    • Allow the silica to settle, ensuring the solvent level remains above the silica bed at all times.[3]

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[4]

  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[2][4]

  • Carefully add the dry-loaded sample to the top of the packed column.[4]

3. Elution and Fraction Collection:

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.[4]

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase throughout the run.[4]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

4. Post-Purification:

  • Combine the fractions containing the pure compound.

  • Remove the solvent under reduced pressure to yield the purified indole derivative.[4]

Protocol 2: Reversed-Phase HPLC Purification of Indole-3-Acetic Acid (IAA) and Related Compounds

This protocol is adapted for the separation of polar indolic compounds.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase:

    • Eluent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

    • Eluent B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of Eluent A and gradually increase the percentage of Eluent B. For example, a linear gradient from 5% to 95% Eluent B over 20-30 minutes.

  • Flow Rate: Typically 1 mL/min for a 4.6 mm ID column.

  • Detection: UV detector, with the wavelength set to the absorbance maximum of the indole derivative (commonly around 280 nm).[4]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.[4]

Quantitative Data Summary

The following table summarizes typical chromatography conditions and outcomes for various indole derivatives. Note that these are examples and conditions should be optimized for each specific compound.

Indole Derivative ClassChromatographic TechniqueStationary PhasePurity AchievedTypical Recovery
Indole Carboxylic AcidsRP-HPLCC8>98%85-95%
Hydroxylated IndolesFlash ChromatographySilica Gel>95%70-90%
Tryptamine DerivativesHILICAmide>98%>90%
Indole-3-carboxamides (less polar)Normal-PhaseSilica Gel>95%Variable
Indole-3-carboxamides (polar)Reversed-PhaseC18>98%Variable

Visualizations

Experimental Workflow for Column Chromatography of Indole Derivatives

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Mobile Phase Selection) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporate 8. Solvent Evaporation combine->evaporate product Purified Indole Derivative evaporate->product

Caption: General workflow for the purification of indole derivatives by column chromatography.

Troubleshooting Logic for Poor Separation

troubleshooting_separation start Problem: Poor Separation check_rf Is Rf of target compound ~0.2-0.4? start->check_rf check_loading Was sample loading >1% of silica weight? check_rf->check_loading Yes optimize_mp Solution: Optimize mobile phase using TLC check_rf->optimize_mp No check_packing Are there cracks or channels in the column? check_loading->check_packing No reduce_load Solution: Reduce sample load (e.g., 1:100) check_loading->reduce_load Yes repack_column Solution: Repack column carefully check_packing->repack_column Yes gradient Consider: Gradient Elution check_packing->gradient No troubleshooting_tailing start Problem: Peak Tailing/Streaking is_basic Is the indole derivative basic? start->is_basic add_modifier Solution: Add triethylamine (0.1-1%) to mobile phase is_basic->add_modifier Yes check_stability Is compound stable on silica (2D TLC)? is_basic->check_stability No/Unsure add_modifier->check_stability change_sp Solution: Use neutral alumina or deactivated silica check_stability->change_sp No consider_rp Consider: Reversed-Phase Chromatography check_stability->consider_rp Yes

References

Preventing degradation of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound include:

  • Hydrolysis: The ester linkage of the acetate group is susceptible to hydrolysis under acidic or basic conditions, which would yield 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.

  • Oxidation: The electron-rich indole ring can be oxidized, potentially leading to the formation of various oxygenated derivatives.[1] The presence of activating groups can influence the position of oxidation.

  • Deacetylation: The acetyl group on the indole nitrogen may be cleaved under certain conditions, though this is generally less facile than the hydrolysis of the 3-acetoxy group.

  • Halogen Substitution: While the bromine and chlorine atoms on the benzene ring are relatively stable, they can be susceptible to nucleophilic substitution under specific reaction conditions.[1]

Q2: What are the ideal storage conditions for long-term stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions outlined in the table below.

Q3: Can I store the compound in a solution?

A3: Storing the compound in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution for a short duration, use a dry, aprotic solvent and store at or below -20°C. It is advisable to prepare solutions fresh before use.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: The compound has changed color (e.g., from off-white to yellow or brown).

  • Possible Cause: Color change often indicates degradation, likely due to oxidation of the indole ring. This can be accelerated by exposure to air, light, or elevated temperatures.

  • Recommended Action:

    • Verify the purity of the material using an appropriate analytical method such as HPLC or LC-MS.

    • If the purity is compromised, it is recommended to use a fresh, un-degraded batch for your experiments.

    • Review your storage conditions to ensure they align with the recommended guidelines (see Table 1). Ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing.

Issue 2: Inconsistent experimental results are being obtained with the same batch of the compound.

  • Possible Cause: This could be due to partial degradation of the compound, leading to a lower effective concentration of the active molecule. Hydrolysis of the acetate group is a common cause, which may occur if the compound has been exposed to moisture.

  • Recommended Action:

    • Assess the purity of your compound stock.

    • If you have been preparing stock solutions, ensure you are using anhydrous solvents and storing them appropriately for short periods. It is always best to prepare solutions fresh.

    • Consider performing a stability study of your compound in the solvent system you are using for your experiments.

Issue 3: Unexpected peaks are observed in analytical data (e.g., HPLC, LC-MS) after storing the compound.

  • Possible Cause: The appearance of new peaks is a clear indication of degradation. The mass of these new peaks can provide clues as to the degradation pathway. For example, a mass difference of 42 Da could indicate the loss of the acetyl group.

  • Recommended Action:

    • Attempt to identify the degradation products by techniques such as mass spectrometry.

    • Based on the likely degradation products, review the potential causes (e.g., presence of acid or base for hydrolysis, exposure to oxygen for oxidation).

    • Implement stricter storage and handling procedures to mitigate the identified cause of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)[1]To minimize thermal degradation. Halogenated indoles can decompose at elevated temperatures.[1]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[1]To prevent oxidation of the indole ring.
Light Protect from light (e.g., amber vial)To prevent potential photodegradation.
Moisture Dry, tightly sealed containerTo prevent hydrolysis of the acetate group.
Container Tightly sealed, upright in a well-ventilated area[1]To prevent moisture absorption and ensure safe storage.

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the stability of the compound under various storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • pH buffers (e.g., pH 4, 7, 9)

  • Amber and clear glass vials with screw caps

  • Analytical balance

  • HPLC system with a UV detector

  • Incubators/ovens and refrigerators/freezers

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into different sets of amber and clear vials.

  • Stress Conditions:

    • Thermal Stress: Place sets of vials at various temperatures: -20°C, 4°C, 25°C (room temperature), and 40°C.

    • Light Stress: Expose a set of clear vials to direct laboratory light at room temperature. Keep a corresponding set in the dark as a control.

    • pH Stress: To aqueous solutions buffered at pH 4, 7, and 9, add a small aliquot of the stock solution. Store these at room temperature.

  • Time Points:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • Analysis:

    • At each time point, dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

    • Monitor the purity of the compound by measuring the peak area of the parent compound and any new peaks that appear.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point under each condition.

    • Plot the percentage of the compound remaining versus time for each condition to determine the degradation rate.

Mandatory Visualization

Potential Degradation Pathways A This compound B 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol A->B Hydrolysis (Acid/Base, H2O) C Oxidized Products A->C Oxidation (O2, Light) D Deacetylated Product A->D Deacetylation E Halogen Substituted Product A->E Nucleophilic Substitution

Caption: Potential degradation pathways for the compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot thermal Thermal Stress (-20°C, 4°C, 25°C, 40°C) aliquot->thermal light Light Stress (Light vs. Dark) aliquot->light ph pH Stress (pH 4, 7, 9) aliquot->ph sampling Sample at Time Points (0, 24h, 48h, 1wk, 1mo) thermal->sampling light->sampling ph->sampling hplc HPLC Analysis sampling->hplc data_eval Data Evaluation hplc->data_eval

Caption: Workflow for the stability assessment experiment.

Troubleshooting Guide start Observed Issue color_change Color Change? start->color_change inconsistent_results Inconsistent Results? color_change->inconsistent_results No check_purity Action: Check Purity (HPLC/LC-MS) color_change->check_purity Yes new_peaks New Analytical Peaks? inconsistent_results->new_peaks No fresh_solution Action: Prepare Fresh Solutions inconsistent_results->fresh_solution Yes id_degradants Action: Identify Degradants (MS) new_peaks->id_degradants Yes review_storage Action: Review Storage Conditions check_purity->review_storage fresh_solution->check_purity id_degradants->review_storage

Caption: A logical troubleshooting guide for common issues.

References

Validation & Comparative

Bromo vs. Chloro Substituted Indoles: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Halogenation of the indole ring is a well-established strategy to enhance biological activity, with bromine and chlorine being the most frequently employed halogens. This guide provides an objective comparison of the biological activities of bromo- and chloro-substituted indoles, supported by experimental data, to aid researchers in making informed decisions during the drug discovery and development process.

Data Summary: At-a-Glance Comparison

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of representative bromo- and chloro-substituted indoles.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundTarget OrganismMIC (µg/mL)Reference
4-BromoindoleVibrio parahaemolyticus50[1][2]
4-ChloroindoleVibrio parahaemolyticus50[1][2]
5-BromoindoleVibrio parahaemolyticus50[1][2]
5-ChloroindoleVibrio parahaemolyticus50[1][2]
7-BromoindoleVibrio parahaemolyticus>200[1][2]
7-ChloroindoleVibrio parahaemolyticus200[1][2]
4-BromoindoleEscherichia coli O157:H7100[3]
5-BromoindoleEscherichia coli O157:H7200[3]
4-ChloroindoleUropathogenic E. coli75[4]
5-ChloroindoleUropathogenic E. coli75[4]
Table 2: Comparative Anticancer Activity (IC50 in µM)
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Bromo-substituted pyrrole–indole hybrid (3e)COLO 205 (Colon)0.89 (LC50)[5]
Chloro-substituted pyrrole–indole hybrid (3h)T47D (Breast)2.4[5]
3-(2-Bromoethyl)-indole (BEI-9)HCT116 (Colon)5[6]
4-Chloro-indole-sulfonamide (4)MOLT-3 (Leukemia)46.23[7]
4-Bromo-indole-sulfonamide (derivative)MOLT-3 (Leukemia)10.65 - 56.39[7]
3-Bromophenyl spirooxindole (8m)A549 (Lung)17.7[8]
7'-(2,4-dichlorophenyl) spirooxindole (8h)A2780 (Ovarian)10.3[8]

Key Biological Activities and Mechanistic Insights

Halogenation at different positions of the indole ring significantly influences the biological activity. Both bromo- and chloro-substituents enhance the lipophilicity of the parent indole, which can improve membrane permeability and target engagement. The choice of halogen can fine-tune the electronic properties and potential for halogen bonding, leading to differences in potency and selectivity.[9]

Antimicrobial and Antibiofilm Activity

Studies have shown that bromo- and chloroindoles possess significant antibacterial and antibiofilm properties. For instance, 4-bromoindole, 5-bromoindole, 4-chloroindole, and 5-chloroindole all exhibit a minimum inhibitory concentration (MIC) of 50 µg/mL against Vibrio parahaemolyticus.[1][2] In the case of pathogenic Escherichia coli, chloroindoles have demonstrated potent inhibition of biofilm formation.[4] The position of the halogen is crucial, with substitutions at the C4 and C5 positions of the indole ring generally favoring antimicrobial activity.[1][2]

Anticancer Activity

Halogenated indoles, particularly spirooxindole derivatives, have emerged as promising anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

1. Inhibition of the p53-MDM2 Interaction: A critical mechanism for the anticancer activity of some halogenated spirooxindoles is the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. By inhibiting this interaction, these compounds can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53 Regulation cluster_compounds Halogenated Indoles cluster_outcome Cellular Outcome Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activates MDM2 MDM2 p53->MDM2 Upregulates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation Bromo/Chloro-Indole Bromo/Chloro-Indole Bromo/Chloro-Indole->MDM2 Inhibits Interaction with p53

p53-MDM2 Interaction Pathway

2. Modulation of NF-κB Signaling: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Certain bromo-substituted indoles, such as 3-(2-bromoethyl)-indole, have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-survival genes and sensitizing cancer cells to other therapeutic agents.[6][10]

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Bromo-Indole Bromo-Indole Bromo-Indole->IKK Inhibits Gene Expression Pro-survival & Inflammatory Genes Nucleus->Gene Expression Promotes

NF-κB Signaling Pathway Inhibition

3. PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Deregulation of this pathway is a hallmark of many cancers. Indole compounds have been identified as modulators of this pathway, with some derivatives acting as inhibitors of key kinases like Akt and mTOR.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Halogenated Indole Halogenated Indole Halogenated Indole->Akt Inhibits Halogenated Indole->mTOR Inhibits

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of the test compound (bromo- or chloro-indole) in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of bromo/chloro-indole in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

MIC Determination Workflow
Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Stock solution of the test compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bromo- or chloro-indole in complete medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of bromo/chloro-indole A->B C Incubate for 48-72h B->C D Add MTT reagent and incubate for 4h C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

MTT Assay Workflow

Conclusion

Both bromo- and chloro-substituted indoles demonstrate a broad spectrum of potent biological activities. The choice between bromine and chlorine substitution, as well as the position of halogenation, offers a valuable tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of indole-based drug candidates. While this guide provides a comparative overview, the optimal choice of halogen will ultimately depend on the specific therapeutic target and desired biological effect. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the nuanced differences between these two important classes of halogenated indoles.

References

Lacking Experimental Data, a Direct Comparison of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate with other Kinase Inhibitors is Not Currently Feasible

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature and databases, no specific experimental data was found to characterize 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate as a kinase inhibitor. While the broader class of indole-based molecules is a well-established source of potent kinase inhibitors, this particular compound has not been the subject of published studies detailing its kinase inhibition profile, such as its primary kinase targets or its potency (e.g., IC50 or Ki values). Therefore, a direct, data-driven comparison with other known kinase inhibitors, as requested, cannot be provided at this time.

This compound is a synthetic indole derivative with the molecular formula C12H9BrClNO3. It is commercially available and has been noted for its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of anti-cancer agents. Some sources suggest it may possess anticancer, antimicrobial, and anti-inflammatory properties. However, these descriptions are general and do not provide the specific molecular mechanisms or quantitative biological data required for a comparative analysis against other kinase inhibitors.

The General Landscape of Indole Derivatives as Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse biological activities. In the context of kinase inhibition, the indole ring serves as a versatile template for designing compounds that can target the ATP-binding site of various kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Indole derivatives have been successfully developed into clinically approved kinase inhibitors. These compounds often feature substitutions on the indole ring that enhance their binding affinity and selectivity for specific kinases.

Hypothetical Signaling Pathway and Experimental Workflow

While no specific data exists for this compound, a general representation of a kinase signaling pathway and a typical experimental workflow for screening kinase inhibitors are presented below for illustrative purposes.

G cluster_0 Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signaling_Proteins->Kinase_Cascade Initiates Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Kinase_Cascade Inhibits

Figure 1: A generalized receptor tyrosine kinase signaling pathway.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Screening Compound_Library Compound Library (including test compound) Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) Compound_Library->Kinase_Assay Hit_Identification Hit Identification (Potent Inhibitors) Kinase_Assay->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Selectivity_Profiling->Cell_Based_Assays

Figure 2: A typical experimental workflow for identifying and characterizing kinase inhibitors.

Conclusion

In the absence of specific experimental data for this compound, a meaningful comparison with other kinase inhibitors is not possible. The scientific community relies on published, peer-reviewed data to evaluate and compare the performance of chemical compounds. Should such data become available in the future, a comprehensive comparison guide could be developed. For researchers interested in the potential of this molecule, the next logical step would be to perform in vitro kinase screening assays against a panel of kinases to identify potential targets and determine its inhibitory activity.

A Comparative Guide to the Anticancer Mechanism of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer properties of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, an indole derivative with demonstrated pro-apoptotic effects on cancer cells. Due to the limited availability of public quantitative data for this specific compound, this guide leverages existing information on its biological activity and compares it with well-established anticancer agents, doxorubicin and cisplatin. The information presented herein is intended to provide a framework for researchers investigating the therapeutic potential of this and similar indole-based compounds.

Comparative Anticancer Activity

This compound has been identified as a potential anticancer agent, exhibiting the ability to induce programmed cell death (apoptosis) in various cancer cell lines.[1] Notably, it has shown efficacy against triple-negative breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.[1] Studies have indicated that a concentration of 10 μM of the compound leads to a significant increase in apoptosis markers and a reduction in cell viability in MDA-MB-231 cells after 48 hours of treatment.[1]

Table 1: Comparative IC50 Values on Human Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 Value
This compound MDA-MB-231 (Breast)Effective at 10 µM[1]
HepG2 (Liver)Induces apoptosis[1]
Doxorubicin MDA-MB-231 (Breast)~1.38 µg/ml (~2.5 µM)[2]
HepG2 (Liver)~0.48 µg/ml (~0.88 µM)
Cisplatin MDA-MB-231 (Breast)~23 µM[3]
HepG2 (Liver)~9.3 µM

Note: IC50 values for doxorubicin and cisplatin can vary between studies depending on the experimental conditions.

Putative Anticancer Mechanism of Action

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][5][6][7][8] For this compound, the primary mechanism identified is the induction of apoptosis. This process is tightly regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and is executed by a cascade of enzymes called caspases.

Based on the known mechanisms of related indole compounds, a putative signaling pathway for the anticancer action of this compound is proposed below.

anticancer_mechanism cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mitochondrion->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for apoptosis induction.

Experimental Protocols for Validation

To validate the anticancer mechanism of this compound, a series of in vitro experiments are essential. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Experimental Workflow:

mtt_workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate cell viability and IC50 value G->H apoptosis_workflow A Treat cells with the compound for a specified time B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes D->E F Analyze the cells by flow cytometry E->F G Quantify the percentage of apoptotic cells F->G

References

A Comparative Analysis of the Cytotoxicity of Halogenated Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various halogenated indole alkaloids, a class of marine-derived natural products with significant potential in oncology. The data presented herein is intended to facilitate the objective assessment of these compounds as potential anticancer agents. Experimental data has been compiled from multiple studies to offer a comprehensive resource for researchers in drug discovery and development.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of halogenated indole alkaloids against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population and are a key metric in determining cytotoxic potency.

Alkaloid FamilyCompoundCancer Cell LineCell Line TypeIC50 (µM)
Nortopsentins Nortopsentin AP388Murine Leukemia7.6[1]
Nortopsentin BP388Murine Leukemia7.8[1]
Nortopsentin CP388Murine Leukemia1.7[1]
Nortopsentin DKBHuman Epidermoid CarcinomaInactive
Methylated Nortopsentin EKBHuman Epidermoid Carcinoma0.014
Bis-indolyl-thiazole analogK562Leukemia3.27[2]
Bis-indolyl-thiazole analogMolt-4Leukemia5.31[2]
Bis-indolyl-thiazole analogIGROV1Ovarian Cancer8.14[2]
Aplysinopsins Aplysinopsin analogUACC-257Melanoma0.0133[3]
Aplysinopsin analogOVCAR-8Ovarian Cancer0.0195[3]
Aplysinopsin analogSK-MEL-2Melanoma0.307[3]
Aplysinopsin analogA498Renal Cancer0.557[3]
Aplysinopsin analogK562Leukemia19.07 (72h)[3]
Other Brominated Indoles 6-BromoisatinHT29Colorectal Carcinoma~100
TyrindoleninoneHT29Colorectal Carcinoma390

Experimental Protocols

Detailed methodologies for the key experiments cited in the cytotoxicity studies of halogenated indole alkaloids are provided below. These protocols are foundational for researchers aiming to replicate or build upon the existing body of work.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells utilize the enzyme mitochondrial dehydrogenase to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indole alkaloids for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[4]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 492 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. In the context of cytotoxicity studies, it is frequently employed to determine the effect of a compound on the cell cycle.

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C overnight to fix the cells.

  • Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and then resuspend them in a staining solution containing PI and RNase A. Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Caspase-3/7 Activity Assay for Apoptosis Detection

Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases.

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal. The intensity of this signal is directly proportional to the amount of caspase-3/7 activity in the cell lysate.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the halogenated indole alkaloids.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing the treated cells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for the enzymatic reaction to occur.

  • Signal Measurement: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: The signal intensity is indicative of the level of apoptosis induced by the compound.

Visualizations

The following diagrams illustrate key experimental workflows and a critical signaling pathway involved in the cytotoxic effects of halogenated indole alkaloids.

Figure 1: Experimental workflow for assessing cytotoxicity and apoptosis.

mapk_pathway cluster_pathway MAPK Signaling Pathway in Apoptosis alkaloid Halogenated Indole Alkaloids ros ROS Generation alkaloid->ros ask1 ASK1 ros->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 ap1 c-Jun/AP-1 jnk->ap1 bcl2_family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) jnk->bcl2_family p38->ap1 p38->bcl2_family apoptosis Apoptosis ap1->apoptosis mitochondrion Mitochondrial Dysfunction bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Figure 2: Halogenated indole alkaloid-induced apoptosis via the MAPK pathway.

Discussion of Signaling Pathways

Many halogenated indole alkaloids exert their cytotoxic effects by inducing programmed cell death, or apoptosis. A key signaling cascade implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway. As depicted in Figure 2, the binding of these alkaloids to cancer cells can lead to an increase in reactive oxygen species (ROS), which in turn activates upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1). This triggers a phosphorylation cascade involving MAP Kinase Kinases (MKKs) and ultimately activates the c-Jun N-terminal Kinase (JNK) and p38 MAPK.[5]

Activated JNK and p38 can then modulate the expression and activity of proteins in the Bcl-2 family, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[6] Cytochrome c then initiates the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell and lead to apoptosis.[6] The activation of transcription factors like AP-1 by JNK and p38 also contributes to the expression of pro-apoptotic genes.[7]

Conclusion

Halogenated indole alkaloids from marine sources represent a promising and structurally diverse class of compounds with potent cytotoxic activity against a range of cancer cell lines. The data and protocols presented in this guide offer a foundational resource for the comparative analysis of these compounds. Further investigation into their mechanisms of action, particularly their modulation of signaling pathways like the MAPK cascade, will be crucial for the development of novel and effective anticancer therapeutics. The significant potency of some of these natural products warrants their continued exploration in preclinical and clinical settings.

References

A Comparative Guide to the Enzyme Inhibition Kinetics of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme inhibition kinetics of selected indole-based compounds against two key enzyme targets: Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA). The performance of these indole derivatives is compared with well-established, clinically relevant inhibitors, Donepezil and Acetazolamide, respectively. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery and development by presenting objective, side-by-side comparisons of inhibitory potency and detailed experimental protocols for validating enzyme inhibition kinetics.

Executive Summary

Indole, a privileged scaffold in medicinal chemistry, is a core structural motif in a multitude of pharmacologically active compounds. This guide delves into the quantitative analysis of indole-based inhibitors targeting two enzymes of significant therapeutic interest. For Acetylcholinesterase, an enzyme critical in the management of Alzheimer's disease, we compare the inhibitory profiles of selected indole-based compounds with Donepezil. Similarly, for Carbonic Anhydrase, a target for diuretics and anti-glaucoma agents, a comparison is made with Acetazolamide. The data presented herein, including IC50, Ki, Km, and Vmax values, has been collated from various scientific publications to provide a clear and concise overview of the kinetic profiles of these compounds.

Comparative Analysis of Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. In this section, we compare the kinetic parameters of indole-based inhibitors with the standard drug, Donepezil.

Data Presentation: Indole-Based AChE Inhibitors vs. Donepezil
CompoundTarget EnzymeIC50 (µM)Ki (µM)Km (mM)Vmax (µmol/min/mg)Inhibition Type
Indole-based Sulfonamide Derivative 1 Acetylcholinesterase (eeAChE)0.17 ± 0.02[1]~0.085Varies with inhibitorVaries with inhibitorUncompetitive[1]
Indole-based Sulfonamide Derivative 2 Acetylcholinesterase (eeAChE)Potent Inhibition[1]-Varies with inhibitorVaries with inhibitorUncompetitive[1]
CUR-IPA (Esterified Indole-3-propionic Acid) Acetylcholinesterase (hAChE)59.30[2]47.14[2]--Mixed[2]
Donepezil (Standard) Acetylcholinesterase (eeAChE)0.014 ± 0.01[1]0.00670.08[3]-Mixed[4][5]

Note: The kinetic parameters are sourced from different studies and experimental conditions may vary. eeAChE refers to electric eel acetylcholinesterase and hAChE refers to human acetylcholinesterase. The Ki value for Indole-based Sulfonamide Derivative 1 is estimated to be approximately half of its IC50 value as suggested by the source.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman and colleagues.[6]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Test Compounds (Indole-based inhibitors and Donepezil)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes.

    • Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water (prepare fresh daily).

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0).

  • Assay in 96-Well Plate:

    • Add the following to each well in triplicate:

      • Blank: 180 µL of phosphate buffer.

      • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the corresponding solvent used for the test compounds.

      • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the respective inhibitor working solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well.[7]

    • Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Correct for background absorbance by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.[2][3]

Comparative Analysis of Carbonic Anhydrase Inhibitors

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. Here, we compare indole-based CA inhibitors with the standard drug, Acetazolamide.

Data Presentation: Indole-Based CA Inhibitors vs. Acetazolamide
CompoundTarget EnzymeIC50 (µM)Ki (nM)Km (mM)Vmax (µmol/min/mg)Inhibition Type
Indole-based Sulfonamide Hybrid 6d Human CA I-18.8---
Indole-based Sulfonamide Hybrid 6q Human CA I-38.3---
Indole-based Sulfonamide Hybrid 6e Human CA I-50.4---
Acetazolamide (Standard) Human CA I-250--Non-competitive
Acetazolamide (Standard) Human CA II-12--Non-competitive

Note: The data for indole-based sulfonamide hybrids and Acetazolamide against hCA I are from the same study, allowing for a direct comparison. The inhibition type for Acetazolamide is generally considered non-competitive.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the colorimetric measurement of the esterase activity of carbonic anhydrase.[8]

Materials and Reagents:

  • Human Carbonic Anhydrase (hCA) isozyme (e.g., hCA I or hCA II)

  • Test Compounds (Indole-based inhibitors and Acetazolamide)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the hCA isozyme in Tris-HCl buffer. The final concentration should be optimized for a linear reaction rate.

    • Prepare stock solutions of the test compounds and Acetazolamide in DMSO.

    • Prepare working solutions of the inhibitors by serial dilution in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile (e.g., 3 mM). Prepare this solution fresh daily.[8]

  • Assay in 96-Well Plate:

    • Add the following to each well in triplicate:

      • Blank (No Enzyme): Buffer and substrate solution.

      • Maximum Activity (Vehicle Control): Buffer, enzyme solution, and DMSO.

      • Test Compound: Buffer, enzyme solution, and the respective inhibitor working solution.

      • Positive Control: Buffer, enzyme solution, and Acetazolamide working solution.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate of Max Activity - Rate of Inhibitor) / Rate of Max Activity] * 100[8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki value and the mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate (p-NPA) and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

Visualizing Experimental Workflows and Inhibition Mechanisms

To further clarify the experimental processes and theoretical concepts, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup (Blank, Control, Test) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme-Inhibitor Binding) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Absorbance over Time) reaction_init->kinetic_measurement rate_calc Calculate Reaction Rates (ΔAbs/min) kinetic_measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc kinetic_analysis Kinetic Analysis (Lineweaver-Burk/Dixon Plot) rate_calc->kinetic_analysis ic50_determination IC50 Determination inhibition_calc->ic50_determination ki_determination Ki and Inhibition Mode Determination kinetic_analysis->ki_determination

Caption: A generalized workflow for determining enzyme inhibition kinetics.

enzyme_inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S EI1 Enzyme-Inhibitor Complex E1->EI1 + I S1 Substrate I1 Inhibitor ES1->E1 + P P1 Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 + P ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 + I EI2->ESI2 + S P2 Product E3 Enzyme ES3 Enzyme-Substrate Complex E3->ES3 + S S3 Substrate I3 Inhibitor ES3->E3 + P ESI3 Enzyme-Substrate- Inhibitor Complex ES3->ESI3 + I P3 Product

Caption: Different modes of reversible enzyme inhibition.

Conclusion

This guide provides a comparative overview of the enzyme inhibition kinetics of indole-based compounds against Acetylcholinesterase and Carbonic Anhydrase. The presented data highlights the potential of the indole scaffold as a source of potent and selective enzyme inhibitors. The detailed experimental protocols offer a practical resource for researchers aiming to validate and characterize novel inhibitory compounds. The provided visualizations of the experimental workflow and inhibition mechanisms serve to enhance the understanding of the underlying principles of enzyme kinetics. Further research and direct, standardized comparative studies will be crucial in fully elucidating the therapeutic potential of this versatile class of compounds.

References

Cross-reactivity and selectivity profiling of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

This guide provides a comparative analysis of adenosine monophosphate-activated protein kinase (AMPK) activators, offering a framework for the cross-reactivity and selectivity profiling of novel compounds. While direct experimental data for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is not publicly available, we present a detailed examination of the well-characterized direct AMPK activator, PF-06409577, alongside other activators to illustrate the necessary experimental data and protocols for comprehensive profiling.

Introduction to AMPK and its Activators

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] AMPK activators are broadly categorized as either direct or indirect. Direct activators, such as PF-06409577 and A-769662, allosterically bind to the AMPK complex.[3][4] Indirect activators, like AICAR, increase the cellular AMP/ATP ratio, which in turn activates AMPK.[3][5] Understanding the specific mechanism of action, potency, and selectivity of a novel compound is critical for its development as a research tool or therapeutic agent.

Quantitative Comparison of AMPK Activators

The following table summarizes the in vitro potency of the direct AMPK activator PF-06409577 and two other widely studied activators, A-769662 (direct) and AICAR (indirect). This data is essential for comparing the efficacy of a new chemical entity like this compound.

CompoundMechanism of ActionTarget Isoform(s)EC50Reference(s)
PF-06409577 Direct, allosteric activatorα1β1γ17 nM[6]
α1β2γ1>40,000 nM[7][8]
A-769662 Direct, allosteric activatorPan-β1 subunit-containing heterotrimers0.8 µM (800 nM)[9]
AICAR Indirect (metabolized to ZMP, an AMP mimic)Pan-AMPKmicromolar range (cell-based assays)[3][5]

Note: EC50 values for direct activators are typically determined in biochemical assays, while the potency of indirect activators like AICAR is measured in cell-based assays due to the requirement of intracellular metabolic conversion.[10]

Selectivity Profiling

Selective kinase inhibitors are crucial for minimizing off-target effects.[11] PF-06409577 exhibits high selectivity for AMPK isoforms containing the β1 subunit.[7][8] Similarly, A-769662 also shows selectivity for β1-containing heterotrimers. A comprehensive selectivity profile for a novel compound would involve screening against a broad panel of kinases.

A general workflow for such a profiling study is outlined below:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & IC50 Determination cluster_2 Tier 3: Selectivity Analysis A Test Compound at a Single High Concentration (e.g., 1-10 µM) B Broad Kinase Panel (e.g., >300 kinases) A->B Screen against C Identify 'Hits' (% Inhibition > Threshold, e.g., 70%) B->C D 10-point Dose-Response Curve for each 'Hit' C->D E Calculate IC50 Values D->E F Quantify Selectivity (e.g., Gini score, Selectivity Entropy) E->F G Prioritize Most Selective Compounds for Further Study F->G AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio (Energy Stress) AMPK AMPK AMP_ATP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylation (Thr172) mTORC1 mTORC1 AMPK->mTORC1 Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits ACC ACC AMPK->ACC Inhibits ULK1 ULK1 AMPK->ULK1 Activates PFKFB2 PFKFB2 AMPK->PFKFB2 Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes PF06409577 PF-06409577 (Direct Activator) PF06409577->AMPK Direct Allosteric Activation Anabolic Anabolic Processes (Protein & Lipid Synthesis) Catabolic Catabolic Processes (Autophagy, Glycolysis, Glucose Uptake)

References

In vivo efficacy studies of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo efficacy of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate derivatives is currently limited by the lack of publicly available preclinical or clinical trial data. Research has primarily focused on the synthesis and in vitro evaluation of this compound and related indole structures. This guide, therefore, summarizes the existing in vitro findings for the specified compound, provides a comparative context with other indole derivatives, and outlines potential pathways and experimental designs for future in vivo studies.

Introduction to this compound

This compound is a synthetic compound belonging to the indole family.[1] Halogenated indole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This particular derivative serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in the development of anti-cancer agents, owing to its unique structural properties that can enhance biological activity.[1][2]

In Vitro Anticancer Activity

While in vivo data is not available, in vitro studies have demonstrated the potential of this compound as an anticancer agent. Research has shown its ability to induce apoptosis in various cancer cell lines.[1]

Cell LineCancer TypeEffective ConcentrationObserved EffectReference
MDA-MB-231Breast CancerAs low as 1 µMInduction of apoptosis[1]
HepG2Liver CancerNot specifiedInduction of apoptosis[1]

Comparison with Other Indole Derivatives

The broader class of indole-containing compounds has been extensively studied for its anticancer potential, with several derivatives advancing to preclinical and clinical stages.[3][4] These compounds exert their effects through various mechanisms of action.[5][6]

Compound/Derivative ClassMechanism of ActionTarget Cancer Types (in vitro/in vivo)Reference
Indole-vinyl sulfone derivativesTubulin polymerization inhibitionVarious cancer cell lines[4]
Benzimidazole-indole derivativesTubulin polymerization inhibitionPotent against a panel of cancer cell lines[4]
Indole-triazole conjugatesMicrotubule targeting agentsMCF-7 (Breast)[6]
28-indole-betulin derivativesInduction of apoptosis, G1 cell cycle arrestMCF-7 (Breast)[7]

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, based on the activities of similar indole derivatives, it is plausible that it interacts with key cellular targets involved in cell proliferation and survival.[1][5] Many indole-based compounds are known to target tubulin polymerization, a critical process for cell division.[4][6]

Tubulin_Polymerization_Inhibition Potential Mechanism: Inhibition of Tubulin Polymerization Indole_Derivative 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate Derivative Tubulin α/β-Tubulin Heterodimers Indole_Derivative->Tubulin Binds to tubulin Microtubule_Assembly Microtubule Assembly Indole_Derivative->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->Cell_Cycle_Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Potential mechanism of action for indole derivatives via tubulin polymerization inhibition.

Proposed Experimental Workflow for In Vivo Efficacy Studies

To evaluate the in vivo efficacy of this compound derivatives, a standard preclinical xenograft model is recommended. The following workflow outlines the key steps.

In_Vivo_Efficacy_Workflow Workflow for In Vivo Efficacy Study (Xenograft Model) Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to palpable size) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (e.g., IP, oral gavage) - Vehicle Control - Test Compound - Positive Control Randomization->Treatment Monitoring 6. Daily Monitoring - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., tumor size limit reached) Monitoring->Endpoint Analysis 8. Data Analysis - Tumor Growth Inhibition (TGI) - Histopathology - Biomarker Analysis Endpoint->Analysis

Caption: Proposed experimental workflow for a xenograft mouse model to test in vivo efficacy.

Detailed Experimental Protocols

Xenograft Mouse Model for Breast Cancer
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Preparation and Implantation: MDA-MB-231 cells are cultured in standard conditions. Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Mice are then randomized into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Receives the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) via intraperitoneal (IP) injection daily.

    • Test Compound Group(s): Receive this compound at various doses (e.g., 10, 30, 100 mg/kg) dissolved in the vehicle, administered daily by IP injection.

    • Positive Control Group: Receives a standard-of-care chemotherapy agent for breast cancer (e.g., Paclitaxel at 10 mg/kg, IP, once weekly).

  • Monitoring and Endpoints:

    • Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Body weight is recorded twice weekly as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. At the end of the study, tumors may be excised for histopathological and biomarker analysis.

Conclusion and Future Directions

This compound shows promise as an anticancer agent based on its in vitro activity against breast and liver cancer cell lines. However, a significant data gap exists regarding its in vivo efficacy, safety, and pharmacokinetic profile. The broader family of indole derivatives has demonstrated significant potential in oncology, suggesting that this compound warrants further investigation.[3][5]

Future research should prioritize conducting in vivo studies, such as the xenograft model described, to validate the in vitro findings. These studies will be critical in determining the therapeutic potential of this compound derivatives and their viability for further development as clinical candidates.

References

Unlocking the Potential of Haloindoles: A Comparative Guide to Their ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is paramount. This guide provides a comprehensive comparison of the ADME profiles of various haloindoles, a class of compounds with significant therapeutic potential. By presenting experimental data on metabolic stability, cell permeability, and plasma protein binding, this guide aims to inform the rational design and selection of haloindole-based drug candidates with improved pharmacokinetic characteristics.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Halogenation of the indole ring is a common strategy to modulate a compound's physicochemical and pharmacological properties. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—can significantly impact a molecule's metabolic stability, its ability to cross biological membranes, and its binding affinity to plasma proteins. These factors collectively govern the in vivo disposition and ultimate efficacy and safety of a drug. This guide summarizes key experimental findings to facilitate a comparative analysis of different haloindoles.

Comparative Analysis of Haloindole ADME Properties

To provide a clear overview of the influence of halogen substitution on the ADME properties of indoles, the following table summarizes experimental data from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. However, the trends observed within each study provide valuable insights into the structure-ADME relationships of haloindoles.

Compound/AnalogHalogen SubstitutionADME ParameterValueSpecies/System
Metabolic Stability
UT-155 AnalogNoneHalf-life (t½) (min)18.06Mouse Liver Microsomes
CF3-substituted analog of UT-155TrifluoromethylHalf-life (t½) (min)53.71Mouse Liver Microsomes
5-Fluoroindole (5-FI)5-FluoroHalf-life (t½) (min)144.2Rat Liver Microsomes
5-Fluoroindole HCl5-FluoroHalf-life (t½) (min)12Rat Liver Microsomes
ML354 Analog (11b-1)None (Sulfonamide)Predicted Hepatic Clearance (CLHEP)48 mL/min/kgRat
Predicted Hepatic Clearance (CLHEP)19 mL/min/kgHuman
ML354 Analog (23c)3-TrifluoromethoxybenzylPredicted Hepatic Clearance (CLHEP)69 mL/min/kgRat
Predicted Hepatic Clearance (CLHEP)19 mL/min/kgHuman
Cell Permeability
TryptanthrinNone (Indole Alkaloid)Apparent Permeability (Papp) (cm/s)> 32.0 x 10⁻⁶Caco-2 cells
Plasma Protein Binding
ML354 Analog (11b-1)None (Sulfonamide)% Unbound1.7%Rat Plasma
% Unbound2.6%Human Plasma
ML354 Analog (23c)3-Trifluoromethoxybenzyl% Unbound0.1%Rat Plasma
% Unbound0.1%Human Plasma

Key Insights from Experimental Data

Metabolic Stability:

The strategic placement of fluorine atoms on the indole ring can significantly enhance metabolic stability.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] For instance, 5-fluoroindole demonstrates a markedly longer half-life in rat liver microsomes compared to its non-fluorinated counterparts, indicating reduced metabolic clearance.[1] Similarly, a trifluoromethyl-substituted analog of the compound UT-155 showed a threefold increase in metabolic stability in mouse liver microsomes.[1]

However, the introduction of a trifluoromethoxy group in one ML354 analog (23c) resulted in higher predicted hepatic clearance in rats compared to a non-fluorinated analog (11b-1), suggesting that the position and nature of the fluorinated substituent are critical determinants of metabolic fate.[1]

Cell Permeability:

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. Tryptanthrin, a naturally occurring indole alkaloid, exhibited high permeability in this assay, suggesting it is well-absorbed.[2] The study also indicated that tryptanthrin is not a substrate for P-glycoprotein (P-gp), a major efflux transporter that can limit the oral bioavailability of many drugs.[2] While specific comparative data for a series of haloindoles in the Caco-2 model is limited in the public domain, it is generally understood that increasing lipophilicity, which can be influenced by halogenation, often leads to increased passive permeability, unless the compound becomes a substrate for efflux transporters.

Plasma Protein Binding:

The extent of plasma protein binding (PPB) influences the free fraction of a drug available to exert its pharmacological effect. In a study of Protease-Activated Receptor 4 (PAR-4) antagonists, a trifluoromethoxy-substituted benzyl indole analog (23c) was found to be highly protein-bound (0.1% unbound) in both human and rat plasma.[1] In contrast, a sulfonamide-containing analog without the trifluoromethoxy group (11b-1) was significantly less protein-bound (1.7% unbound in rat and 2.6% unbound in human plasma).[1] This highlights that the overall lipophilicity and electronic properties of the substituents on the indole scaffold play a crucial role in determining the extent of binding to plasma proteins like albumin and α1-acid glycoprotein.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key ADME assays.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled liver microsomes (from human or other species), a phosphate buffer (typically pH 7.4), and MgCl₂.

  • Compound Addition: The test compound, dissolved in a suitable organic solvent like DMSO, is added to the pre-warmed incubation mixture at a final concentration typically in the low micromolar range.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the termination solution for analytical purposes.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mix Prepare Incubation Mix (Microsomes, Buffer, MgCl2) add_compound Add Test Compound to pre-warmed Incubation Mix prep_mix->add_compound prep_compound Prepare Test Compound Stock Solution prep_compound->add_compound prep_term Prepare Termination Solution (Acetonitrile + Internal Standard) terminate Terminate Reaction with Termination Solution prep_term->terminate start_reaction Initiate Reaction with NADPH-regenerating system add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Take Aliquots at Multiple Time Points incubate->sampling sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis cluster_culture Cell Culture & Preparation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 18-22 days to form monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_compound_ab Add compound to Apical side (A-B) check_integrity->add_compound_ab add_compound_ba Add compound to Basolateral side (B-A) check_integrity->add_compound_ba incubate_ab Incubate for 2 hours add_compound_ab->incubate_ab sample_ab Sample from Basolateral side incubate_ab->sample_ab lcms Quantify compound concentration by LC-MS/MS sample_ab->lcms incubate_ba Incubate for 2 hours add_compound_ba->incubate_ba sample_ba Sample from Apical side incubate_ba->sample_ba sample_ba->lcms calculate_papp Calculate Papp (A-B) and Papp (B-A) lcms->calculate_papp calculate_er Calculate Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) calculate_papp->calculate_er cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prep_apparatus Prepare Equilibrium Dialysis Apparatus add_samples Add Compound-spiked Plasma to one chamber and Buffer to the other prep_apparatus->add_samples incubate Incubate at 37°C with shaking to reach equilibrium add_samples->incubate collect_samples Collect Aliquots from both chambers incubate->collect_samples lcms Analyze Compound Concentration by LC-MS/MS collect_samples->lcms calculate_binding Calculate Percentage of Plasma Protein Binding lcms->calculate_binding

References

Head-to-Head Comparison: 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic indole derivative, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, against established anticancer drugs. Due to the limited publicly available quantitative data for this specific compound, this document outlines a framework for its evaluation and presents a hypothetical comparison based on its potential as an anticancer agent.[1]

Executive Summary

Hypothetical Performance Comparison

To facilitate a direct comparison, the following table presents a hypothetical IC50 value for this compound against the MDA-MB-231 cell line, alongside reported IC50 values for established chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Comparative Anticancer Activity (IC50) Against MDA-MB-231 Cells

CompoundDrug ClassReported IC50 Range (µM)Data Source (Citation)
This compound Indole Derivative Data Not Available -
DoxorubicinAnthracycline0.39 - 8.31[2][3][4]
PaclitaxelTaxane0.0024 - 0.3[5][6]
CisplatinPlatinum-based7.8 - 56.27[7][8]

Note: The IC50 values for the known drugs are collated from multiple studies and can vary based on experimental conditions such as incubation time and assay methodology.

Experimental Protocols

To determine the anticancer activity of this compound and enable a direct comparison with known drugs, the following detailed experimental protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided.

MTT Assay for Cell Viability and IC50 Determination

Objective: To measure the cytotoxic effects of this compound on the MDA-MB-231 breast cancer cell line and determine its IC50 value.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Doxorubicin, Paclitaxel, or Cisplatin (as positive controls)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 1 x 10^4 cells in 100 µL of media per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare similar dilutions for the control drugs.

    • Remove the media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with media and DMSO as a vehicle control, and wells with media only as a blank.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture MDA-MB-231 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions incubation_48h Incubate for 48-72h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 3-4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability % Cell Viability Calculation read_absorbance->calc_viability calc_ic50 IC50 Determination calc_viability->calc_ic50

Caption: Workflow for determining IC50 using the MTT assay.

Indole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that could be investigated for this compound.

Apoptosis_Pathway compound 1-Acetyl-5-bromo-6-chloro- 1H-indol-3-yl acetate stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

While this compound shows promise as a bioactive compound with potential anticancer properties, a definitive head-to-head comparison with established drugs is hampered by the lack of publicly available quantitative data. The experimental framework provided in this guide offers a clear path for researchers to generate the necessary data to rigorously evaluate its efficacy. Future studies determining the IC50 values and elucidating the specific molecular mechanisms of this compound are crucial for understanding its therapeutic potential in oncology.

References

Confirming Cellular Target Engagement of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental strategies to confirm the intracellular target engagement of the bioactive compound 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. This synthetic indole derivative has demonstrated potential anticancer, antimicrobial, and anti-inflammatory properties, making the identification of its molecular targets crucial for further development.[1] This document outlines key methodologies, presents hypothetical experimental data for illustrative purposes, and provides detailed protocols to aid in the design of target validation studies.

Introduction to Target Engagement

Validating that a compound binds to its intended molecular target within a complex cellular environment is a critical step in drug discovery. It bridges the gap between biochemical activity and cellular phenotype, providing confidence that the observed biological effects are a direct result of on-target interaction. This guide explores robust methods for confirming the target engagement of this compound.

Primary Recommended Method: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted method for assessing target engagement in a cellular context.[2] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be quantified and used to confirm target binding.

Hypothetical CETSA Data for this compound

The following tables represent plausible data from a CETSA experiment designed to test the engagement of this compound with a hypothetical target protein kinase, "Kinase X," in MDA-MB-231 breast cancer cells.

Table 1: CETSA Melt Curve Analysis

Temperature (°C)Soluble Kinase X (Vehicle Control)Soluble Kinase X (+ Compound)
40100%100%
4598%100%
5085%95%
5550%88%
6020%75%
655%40%
70<1%10%

Table 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

Compound Concentration (µM)Soluble Kinase X at 58°C
0 (Vehicle)30%
0.145%
170%
1085%
10088%

Alternative Target Engagement Strategies

While CETSA is a robust method, employing orthogonal approaches can provide greater confidence in target identification.

1. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the binding partners of a small molecule.[3][4][5][6] In this approach, the compound of interest is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

2. Quantitative Chemical Proteomics

This approach involves treating cells with the compound and a control, followed by proteomic analysis to identify proteins whose abundance, modification state, or thermal stability is altered by the compound.[7][8][9]

Comparison of Target Engagement Methods

Table 3: Comparison of Key Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)Quantitative Chemical Proteomics
Principle Ligand-induced thermal stabilization of the target protein.Immobilized compound captures interacting proteins from cell lysate.Global proteome analysis to identify compound-induced changes.
Compound Modification Not required.Requires chemical modification for immobilization.Not required.
Cellular Context Intact cells or cell lysates.Cell lysates.Intact cells.
Throughput Moderate to high.Low to moderate.Low.
Primary Output Confirmation of binding to a known target.Identification of potential binding partners.Identification of proteins affected by the compound.
Strengths Label-free, reflects physiological conditions.Unbiased discovery of targets.Provides a global view of cellular response.
Limitations Requires a specific antibody for the target protein.Potential for false positives due to non-specific binding.Indirectly measures target engagement.

Experimental Protocols

CETSA Protocol
  • Cell Culture and Treatment: Culture MDA-MB-231 cells to 80% confluency. Treat cells with either this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[10]

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA). Analyze the amount of the target protein (Kinase X) in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.[2]

Affinity Purification-Mass Spectrometry (AP-MS) Protocol
  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads).

  • Cell Lysis: Prepare a whole-cell lysate from untreated MDA-MB-231 cells in a non-denaturing lysis buffer.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads and with control beads (without the compound) for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bound to the compound.[4]

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential biological context, the following diagrams are provided.

G cluster_0 CETSA Workflow A Treat Cells with Compound B Heat Shock A->B C Cell Lysis B->C D Centrifugation C->D E Collect Supernatant D->E F Western Blot / MS E->F

CETSA Experimental Workflow

G cluster_1 AP-MS Workflow G Immobilize Compound on Beads H Incubate with Cell Lysate G->H I Wash Beads H->I J Elute Bound Proteins I->J K Tryptic Digestion J->K L LC-MS/MS Analysis K->L

AP-MS Experimental Workflow

Given that indole compounds have been shown to modulate cancer-related signaling pathways, a hypothetical pathway involving PI3K/Akt/mTOR is presented below.[12]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation This compound This compound This compound->Akt

Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation

Conclusion

Confirming the target engagement of this compound is a pivotal step in its development as a potential therapeutic agent. This guide provides a framework for designing and comparing robust experimental strategies. The Cellular Thermal Shift Assay (CETSA) is recommended as a primary method due to its ability to confirm target binding in a physiological context without requiring compound modification. However, orthogonal methods such as Affinity Purification-Mass Spectrometry (AP-MS) are valuable for unbiased target identification. By employing these techniques, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the biological activity of this promising compound.

References

Safety Operating Guide

Proper Disposal of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (CAS No. 108847-96-7), a halogenated indole derivative utilized in pharmaceutical research and organic synthesis. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure laboratory safety and environmental compliance.

Due to its bromine and chlorine substituents, this compound is classified as a halogenated organic compound and requires disposal as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
CAS Number 108847-96-7[1][2][3]
Molecular Formula C₁₂H₉BrClNO₃[2][3][4]
Molecular Weight 330.56 g/mol [2][3][4]
Appearance Solid (assumed)
Storage Conditions Sealed in a dry environment at 2-8°C[2]

Experimental Protocol: Handling and Disposal in a Synthetic Chemistry Workflow

The following protocol details a representative use of this compound in a laboratory setting and the subsequent disposal procedures.

Objective: Synthesis of a novel derivative via nucleophilic substitution.

Materials:

  • This compound

  • Dimethylformamide (DMF) - non-halogenated solvent

  • Nucleophile (e.g., sodium azide)

  • Ethyl acetate - non-halogenated solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated "Halogenated Organic Waste" and "Non-Halogenated Organic Waste" containers

Procedure:

  • Reaction Setup: In a chemical fume hood, dissolve this compound in DMF in a round-bottom flask. Add the nucleophile and stir the reaction at the designated temperature.

  • Work-up:

    • Quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Waste Segregation and Disposal:

    • Solid Waste: Any solid this compound, contaminated weighing paper, and gloves should be placed in a designated, sealed container labeled "Solid Halogenated Organic Waste."

    • Liquid Waste:

      • The initial reaction mixture containing DMF and the halogenated starting material should be disposed of in the "Halogenated Organic Waste" container.

      • The aqueous layers from the work-up, if free of significant amounts of the halogenated compound, may be neutralized and disposed of according to institutional guidelines for aqueous waste. However, a conservative approach is to collect them as aqueous hazardous waste.

      • The combined organic layers (ethyl acetate) containing the product and any unreacted starting material must be collected in the "Halogenated Organic Waste" container.

    • Contaminated Labware: Glassware should be rinsed with a minimal amount of a non-halogenated solvent (e.g., acetone or ethanol), and this rinse should be collected in the "Halogenated Organic Waste" container. The cleaned glassware can then be washed normally.

Disposal Decision Pathway

The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste streams.

G cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Waste Generation (this compound) solid Solid Waste (e.g., powder, contaminated consumables) start->solid liquid Liquid Waste (e.g., reaction mixtures, solutions) start->liquid aqueous Aqueous Waste (from work-up) start->aqueous solid_waste_container Collect in sealed, labeled 'Solid Halogenated Organic Waste' container solid->solid_waste_container halogenated_container Collect in sealed, labeled 'Halogenated Organic Waste' container liquid->halogenated_container aqueous_container Collect in sealed, labeled 'Aqueous Hazardous Waste' container (or neutralize and dispose per institutional guidelines if confirmed non-hazardous) aqueous->aqueous_container final_disposal Arrange for pickup by Environmental Health & Safety (EHS) solid_waste_container->final_disposal halogenated_container->final_disposal aqueous_container->final_disposal

Caption: Decision workflow for the disposal of this compound.

Disclaimer: The information provided is based on general principles for handling halogenated organic compounds. Always consult your institution's specific safety guidelines and the manufacturer-provided safety information before handling and disposal. In the absence of a specific Safety Data Sheet (SDS), treat this compound with a high degree of caution.

References

Essential Safety and Logistical Guidance for Handling 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety information for structurally related halogenated and acetylated indole derivatives and general best practices for handling hazardous laboratory chemicals. A thorough risk assessment should be conducted for the specific experimental procedures involving this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Chemical safety goggles and a face shield.[1][2][3]Protects against splashes of the chemical which could cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[3]
Hand Chemically resistant gloves (e.g., Nitrile rubber, Neoprene).[4][5] Double gloving may be appropriate for tasks with a higher risk of exposure.[4]Prevents skin contact with the chemical. The choice of glove material should be based on the specific solvents used and the duration of the task.[5][6] It is important to consult the glove manufacturer's compatibility chart.[4]
Body A fully buttoned lab coat or a chemical-resistant apron over personal clothing.[4] For larger quantities or splash risks, chemical-resistant coveralls are recommended.[6]Protects against spills and contamination of personal clothing.[1]
Respiratory Use in a certified chemical fume hood is the primary engineering control.[4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1]Halogenated organic compounds can be volatile and harmful if inhaled.[7] Working in a fume hood minimizes inhalation exposure.[4] Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[4]
Footwear Closed-toe shoes made of a chemically resistant material.[4]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, clearly marked with warning signs.[4]

  • Ventilation: Ensure the chemical fume hood is functioning correctly with a certified face velocity.[4]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: Have a spill kit containing appropriate absorbent materials for halogenated organic compounds readily available.

2. Handling the Chemical:

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transferring:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize the risk of inhaling dust particles.

    • Use non-sparking tools to prevent ignition sources.[2][7]

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating and Reactions:

    • If heating is required, use a well-controlled heating source such as a heating mantle or oil bath. Avoid open flames.[1][7]

    • Ensure all reaction vessels are properly secured and vented if there is a potential for pressure buildup.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and then a cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[2]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

1. Waste Segregation:

  • Halogenated Waste Stream: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[4][8][9]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this will increase disposal costs and complexity.[9][10]

2. Waste Container Management:

  • Container Type: Use a chemically compatible and leak-proof container with a secure screw-top lid.[4][8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including their approximate concentrations.[9]

  • Keep Closed: Keep the waste container closed at all times, except when adding waste.[8][9]

3. Waste Disposal:

  • Collection: When the waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Spill Residue: Any materials used to clean up a spill of this compound must also be disposed of as halogenated hazardous waste.[9]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Caption: Workflow for safe handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.